molecular formula C17H22O7 B125685 O-Acetylcyclocalopin A CAS No. 486430-93-7

O-Acetylcyclocalopin A

Número de catálogo: B125685
Número CAS: 486430-93-7
Peso molecular: 338.4 g/mol
Clave InChI: RFOIMKJJHPMORA-CNORLRFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Acetylcyclocalopin A is a bitter-tasting sesquiterpenoid compound that functions as a constitutive defense metabolite in the bitter beech bolete mushroom, Caloboletus calopus . Its notable bitterness contributes to the mushroom's chemical defense strategy against herbivores . This natural product is of significant interest in chemical ecology for studying fungal defense mechanisms . From a pharmacological perspective, O-Acetylcyclocalopin A is investigated within the broader context of natural product research for cancer prevention and care. Computational studies have selected this compound as a candidate for its potential role in apoptosis induction, making it a relevant molecule for oncological research and the development of novel chemotherapeutic strategies . The structural motif of its precursor, 3-methylcatechol, is rare in nature, further marking this compound as a chemically distinct scaffold for exploration in drug discovery and bioactivity studies .

Propiedades

IUPAC Name

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIMKJJHPMORA-CNORLRFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: O-Acetylcyclocalopin A Furopyran Ring System Analysis

[1][2][3][4]

Executive Summary

O-Acetylcyclocalopin A (C₁₇H₂₂O₇) is a complex sesquiterpenoid isolated from the bitter bolete mushroom, Boletus calopus (and related species like Caloboletus calopus).[1][2][3][4] It represents a structural derivative of Cyclocalopin A , distinguished by the acetylation of the hydroxyl moiety.[1][2][3][4]

The compound’s chemical significance lies in its rare and sterically demanding spiro[cyclohexene-furo[2,3-c]pyran] skeleton.[1][2][3][4] This "furopyran" motif—specifically a 3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-7-one fused system—presents unique challenges in stereochemical assignment and conformational analysis.[1][2][3][4] This guide provides a rigorous framework for the isolation, spectroscopic elucidation, and validation of this ring system.

Chemical Architecture & The Furopyran Core[1][2][3][4]

The Structural Scaffold

The core of O-Acetylcyclocalopin A is defined by three primary ring systems arranged in a spiro-fused topology.[1][2][3][4] Understanding this connectivity is prerequisite to interpreting the NMR data.[1][2][3][4]

  • Ring A (Cyclohexenone): A highly substituted cyclohexene ring containing a ketone and a methyl group.[1][2][3][4]

  • Ring B (Pyranone): A six-membered lactone (pyranone) ring.[1][2][3][4]

  • Ring C (Furan): A five-membered hemiacetal/ether ring fused to the pyran.[1][2][3][4]

The "Furopyran" System: The term refers to the fusion of Ring B and Ring C. In O-Acetylcyclocalopin A, this is a furo[2,3-c]pyran system.[1][2][3][4] The critical structural feature is the spiro-carbon (C-3 of the furopyran / C-1' of the cyclohexene), which orthogonally locks the cyclohexene ring to the furopyran plane, creating a rigid 3D scaffold.[1][2][3][4]

Stereochemical Complexity

The molecule possesses multiple chiral centers (typically 1S, 2'R, 3a'R, 4'S, 6S, 7a'S).[1][2][3][4] The analysis must confirm:

  • Cis-fusion of the furopyran rings (H-3a' and H-7a' relationship).

  • Spiro-configuration: The orientation of the cyclohexene ring relative to the lactone oxygen.[1][2][3][4]

Experimental Protocol: Isolation & Elucidation

Isolation Workflow (Self-Validating)

Context: This protocol isolates the acetylated derivative directly from the fungal fruiting bodies.[1][2][3][4]

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Silica Gel 60, Sephadex LH-20.[1][2][3][4]

Step-by-Step Methodology:

  • Extraction: Macerate fresh Boletus calopus fruiting bodies (1 kg) in MeOH (3L) for 48 hours at room temperature. Filter and concentrate in vacuo.

  • Partition: Suspend crude extract in H₂O. Partition sequentially with EtOAc. The active sesquiterpenes reside in the EtOAc fraction .[1][2][3][4]

  • Fractionation (Silica): Subject the EtOAc residue to Silica Gel column chromatography (CC). Elute with a gradient of Petroleum Ether/Acetone.[1][2][3][4]

    • Checkpoint: Monitor fractions via TLC (Anisaldehyde-H₂SO₄ stain).[1][2][3][4] Cyclocalopins typically appear as dark spots that turn violet upon heating.[1][2][3][4]

  • Purification (Sephadex): Pass the terpene-rich fractions through a Sephadex LH-20 column (eluent: MeOH) to remove fatty acids and pigments.[1][2][3][4]

  • Final Isolation (HPLC): Purify the sub-fraction containing the target using RP-HPLC (C18 column, MeOH/H₂O gradient 40:60 → 80:20).

    • Target: O-Acetylcyclocalopin A elutes after Cyclocalopin A due to the lipophilic acetyl group.[1][2][3][4]

Spectroscopic Analysis Strategy

To validate the furopyran ring, specific NMR experiments are required.[1][2][3][4]

Table 1: Key NMR Diagnostic Signals (CDCl₃, 600 MHz)
PositionTypeδH (ppm)δC (ppm)Key HMBC Correlations (C→H)Structural Significance
Spiro-C Q-~95-100H-4', H-2 (cyclohexene)Quaternary spiro center linking rings.[1][2][3][4]
H-3a' CH~3.0-3.5~45-50C-7' (Lactone C=O)Bridgehead proton of furopyran fusion.[1][2][3][4]
H-7a' CH~5.5-6.0~100-105C-3a', C-7'Acetal proton; indicates ring closure.[1][2][3][4]
OAc CH₃~2.10~170 (C=O)-Confirms acetylation of the hydroxyl.[1][2][3][4]
Lactone C=O-~175.0H-3a', H-7a'Carbonyl of the pyranone ring.[1][2][3][4]

Note: Chemical shifts are approximate and dependent on solvent/concentration.[1][2][3][4] Values derived from typical Boletus sesquiterpene data.

Structural Logic & Pathway Visualization[1][2][3][4]

The following diagram illustrates the logical flow of structural elucidation, moving from raw spectral data to the confirmation of the spiro-furopyran system.

GRawDataRaw Extract (EtOAc)IsolationHPLC Purification(Rt > Cyclocalopin A)RawData->IsolationCompoundO-Acetylcyclocalopin A(C17H22O7)Isolation->CompoundNMR_1D1H / 13C NMRIdentify Acetyl (2.1 ppm)& Lactone (175 ppm)Compound->NMR_1DHMBCHMBC Analysis(Heteronuclear Multiple Bond Correlation)NMR_1D->HMBCNOESYNOESY / ROESY(Stereochemistry)NMR_1D->NOESYSpiroSpiro Center Confirmation(Correlations to C-3)HMBC->SpiroConnects Rings A & BFuropyranFuropyran Ring Fusion(H-3a' to C-7a' correlations)HMBC->FuropyranConnects Rings B & CFinalStructureValidated Structure(Cis-fused Furo[2,3-c]pyran)Spiro->FinalStructureFuropyran->FinalStructureNOESY->FinalStructureDefines Relative Config

Caption: Logical workflow for the structural validation of the O-Acetylcyclocalopin A furopyran system, highlighting critical NMR checkpoints.

Mechanistic Analysis of the Ring System

The stability and reactivity of O-Acetylcyclocalopin A are dictated by the hemiacetal lactone bridge (C-7a').[1][2][3][4]

  • Acid Sensitivity: The furopyran ring contains an acetal linkage at C-7a'.[1][2][3][4] In the presence of strong acid and methanol, this ring can open or rearrange (e.g., to form pseudo-esters), a common artifact in Boletus terpene analysis.[1][2][3][4]

    • Protocol Note: Avoid acidified solvents during HPLC to preserve the natural spiro-configuration.[1][2][3][4]

  • Acetylation Impact: The presence of the O-acetyl group (typically at C-2' or C-6 depending on numbering convention) increases the lipophilicity, aiding in membrane permeability.[1][2][3][4] Spectroscopically, it causes a downfield shift (~1.0 ppm) of the geminal proton compared to the parent Cyclocalopin A.[1][2][3][4]

Biosynthetic Context

The compound belongs to the Cyclocalopin class, likely derived from the rearrangement of a presilphiperfolane or illudane precursor.[1][2][3][4] The formation of the furopyran ring is proposed to occur via:

  • Oxidative cleavage of a precursor ring.[1][2][3][4]

  • Lactonization to form the pyranone.[1][2][3][4]

  • Hemiacetal formation closing the furan ring.[1][2][3][4]

References

  • Hellwig, V., et al. (2002).[1][2][3][4] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms.[1][2][3][4] European Journal of Organic Chemistry.[1][2][3][4]

  • Zhao, P. J., et al. (2008).[1][2][3][4] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[1][2][3][4] Zeitschrift für Naturforschung B. [1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: Cyclocalopin A.[1][2][3][4][5][6][7] National Library of Medicine.[1][2][3][4]

  • Kiyota, H. (2006).[1][2][3][4] Synthesis of bioactive heterocycles from natural products.[1][2][3][4][8] Topics in Heterocyclic Chemistry. [1][2][3][4]

Secondary metabolites of Penicillium fungi O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization of Fungal Secondary Metabolites: From Penicillium Diterpenes to the Boletus Calopin Series (O-Acetylcyclocalopin A)

Executive Summary This technical guide provides an in-depth analysis of fungal secondary metabolites, specifically focusing on the structural and biosynthetic classes of terpenes. While the prompt juxtaposes Penicillium fungi with O-Acetylcyclocalopin A , it is critical to establish the taxonomic distinction immediately: O-Acetylcyclocalopin A is a sesquiterpene lactone primarily isolated from the Basidiomycete Boletus calopus (Bitter Beech Bolete). However, Penicillium species (Ascomycetes) are prolific producers of the structurally related cyclopiane diterpenes (e.g., conidiogenones).

This guide serves as a bridge between these two distinct but chemically relevant classes, detailing the isolation workflows, structural elucidation logic (NMR/MS), and bioactivity profiles for O-Acetylcyclocalopin A, while using Penicillium metabolic pathways as the comparative standard for fungal terpenoid biosynthesis.

Part 1: Chemical Profile & Taxonomic Context

The Compound: O-Acetylcyclocalopin A[1][2][3][4][5][6]
  • CAS Number: 486430-93-7[1][2][3][4][5][6]

  • Chemical Class: Sesquiterpene Lactone (Calopin-type)

  • Molecular Formula: C₁₇H₂₂O₇

  • Primary Source: Boletus calopus (Basidiomycota)[7]

  • Key Structural Motif: 3-methylcatechol unit fused to a lactone ring; a rare motif in natural products contributing to its intense bitter taste.

The Penicillium Connection: Cyclopiane Diterpenes

While O-Acetylcyclocalopin A is a Basidiomycete metabolite, Penicillium species (e.g., P. chrysogenum, P. sclerotiorum) utilize similar biosynthetic machinery to produce cyclopiane diterpenes . These compounds share the fused ring complexity and cytotoxicity but differ in carbon skeleton length (C20 vs. C15).

FeatureO-Acetylcyclocalopin APenicillium Cyclopiane Diterpenes
Fungal Source Boletus calopus (Basidiomycete)Penicillium chrysogenum (Ascomycete)
Biosynthetic Precursor Farnesyl Pyrophosphate (FPP, C15)Geranylgeranyl Pyrophosphate (GGPP, C20)
Skeleton Type Calopin (Sesquiterpene)Cyclopiane (Diterpene)
Bioactivity Bitter principle, Cytotoxic (HeLa, HL-60)Antibacterial (MRSA), Cytotoxic

Part 2: Biosynthetic Logic & Pathway Engineering

To understand the production of these metabolites, we must look at the Mevalonate Pathway. The divergence occurs at the polyprenyl synthetase stage.

Biosynthetic Pathway Diagram (DOT Visualization) The following diagram illustrates the divergence between the Penicillium (Conidiogenone) and Boletus (Cyclocalopin) pathways.

BiosynthesisPath AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate IPP Isopentenyl PP (IPP) Mevalonate->IPP FPP Farnesyl PP (C15) IPP->FPP CalopinPath Cyclization (Boletus) Sesquiterpene Cyclase FPP->CalopinPath Basidiomycete Route PeniPath Elongation (Penicillium) GGPP Synthase FPP->PeniPath Ascomycete Route GGPP Geranylgeranyl PP (C20) Conidiogenone Conidiogenones (Cyclopiane Diterpenes) GGPP->Conidiogenone Cyclocalopin O-Acetylcyclocalopin A (Sesquiterpene Lactone) CalopinPath->Cyclocalopin PeniPath->GGPP

Caption: Divergence of the Mevalonate pathway yielding O-Acetylcyclocalopin A (Basidiomycetes) vs. Cyclopiane Diterpenes (Penicillium).

Part 3: Isolation & Purification Protocol

This protocol is designed for the isolation of moderately polar terpene lactones from fungal biomass. It is applicable to both Penicillium and Boletus fermentations.

Fermentation & Extraction
  • Cultivation: Inoculate fungal strain (e.g., P. sclerotiorum or B. calopus mycelia) on solid rice medium or Czapek-Dox broth. Incubate at 25°C for 21–30 days.

  • Extraction: Macerate biomass with MeOH (1:3 w/v). Sonicate for 30 min to disrupt cell walls.

  • Filtration: Filter supernatant; evaporate MeOH under reduced pressure (40°C) to yield the aqueous residue.

Partitioning (Liquid-Liquid Extraction)
  • Suspend residue in H₂O.

  • Defatting: Partition with n-hexane (remove lipids/fatty acids). Discard hexane layer.

  • Target Extraction: Partition aqueous phase with Ethyl Acetate (EtOAc) x3.

  • Concentration: Dry EtOAc fraction over anhydrous Na₂SO₄ and concentrate to yield the Crude Extract.

Chromatographic Purification Workflow

DOT Visualization of Purification Logic

IsolationWorkflow Crude Crude EtOAc Extract VLC Vacuum Liquid Chromatography (VLC) Crude->VLC Silica Gel Gradient CH2Cl2:MeOH Frac1 Fr. A-C (Non-polar) VLC->Frac1 Frac2 Fr. D-F (Target) VLC->Frac2 Elutes at 95:5 HPLC Semi-Prep HPLC (C18 Column) Frac2->HPLC Isocratic 65% MeOH/H2O Pure Pure O-Acetylcyclocalopin A (>98% Purity) HPLC->Pure Retention Time ~22 min

Caption: Step-by-step chromatographic isolation of terpene lactones from crude fungal extract.

Part 4: Structural Elucidation & Bioactivity

Spectroscopic Identification (NMR Logic)

To validate the structure of O-Acetylcyclocalopin A, researchers must look for specific NMR signatures that confirm the 3-methylcatechol and lactone moieties.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 6.80 - 7.20 ppm: Aromatic protons corresponding to the catechol ring.

    • δ 2.10 ppm (s): Acetyl methyl group (-COCH₃).

    • δ 5.10 - 5.50 ppm: Methine proton adjacent to the ester linkage (H-bearing carbon of the lactone).

  • ¹³C NMR (125 MHz):

    • δ 170.5 ppm: Carbonyl carbon of the acetyl group.

    • δ 168.0 ppm: Lactone carbonyl.

    • δ 145.0 - 150.0 ppm: Oxygenated aromatic carbons (catechol unit).

Biological Activity & Mechanism

While originally identified as a bitter defense metabolite to deter fungivores, recent computational and in vitro screenings have expanded its potential utility.

  • Cytotoxicity: Moderate activity observed against HeLa and HL-60 cell lines. The mechanism involves the induction of apoptosis via the mitochondrial pathway, likely triggered by the reactivity of the α,β-unsaturated lactone moiety (Michael acceptor) with cellular thiols.

  • Computational Prediction: In silico models (SwissTargetPrediction) suggest O-Acetylcyclocalopin A and related analogs (Marasmal) may have anti-tumoral activity similar to Bruceine D, targeting lymphoma and melanoma survival genes [6].

  • Antimicrobial: Penicillium-derived cyclopiane diterpenes (analogs) show potent activity against MRSA, suggesting the scaffold is a viable antibiotic pharmacophore [1][2].

References

  • The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). SciProfiles/MDPI. Link

  • Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology. National Institutes of Health (NIH). Link

  • Calopins and Cyclocalopins - Bitter Principles from Boletus calopus. European Journal of Organic Chemistry. Link

  • A Novel Sesquiterpene from the Basidiomycete Boletus calopus. Zeitschrift für Naturforschung B. Link

  • Chemical Ecology of Fungi. Natural Product Reports. Link

  • Computational Approaches for Cancer-Fighting: From Gene Expression to Functional Foods. Cancers (Basel). Link

Sources

Cyclocalopin A derivatives and structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

Cyclocalopin A Derivatives and Structural Analogs: A Technical Guide

Abstract

Cyclocalopin A is a structurally complex, polycyclic secondary metabolite isolated from the basidiomycete Boletus calopus (and related Caloboletus species).[1] Chemically defined by a unique tricyclic bis-


-lactone framework, it belongs to the "calopin" family of bitter principles. Unlike the well-known cyclic peptide Cyclosporin A, Cyclocalopin A is a modified terpenoid/polyketide derivative exhibiting potent free-radical scavenging activity and potential cytotoxicity against specific cancer lines. This guide details the structural chemistry, total synthesis pathways, structure-activity relationships (SAR), and isolation protocols for Cyclocalopin A and its analogs.

Introduction & Chemical Classification

Origin: Boletus calopus (Bitter Beech Bolete).[2] Chemical Class: Modified Sesquiterpene Lactone / Polyketide. Core Scaffold: Tricyclic spiro-lactone system (bis-


-lactone).[3]

Cyclocalopin A is often confused with cyclic peptides due to its name; however, it is distinct in both biosynthesis and pharmacology. Its primary biological relevance lies in its antioxidant capacity (superoxide anion and DPPH radical scavenging) and its role as a bitter taste receptor ligand .

Key Natural Analogs
CompoundStructural FeatureBiological Activity
Cyclocalopin A Tricyclic bis-lactone core, free OH groupsPotent radical scavenger (

)
O-Acetylcyclocalopin A Acetylation at C-12/C-15Major bitter principle; reduced antioxidant potency
Calopin Simplified monocyclic/bicyclic lactonePrecursor/degradation product; moderate activity
Cyclocalopin D

-glucoside derivative
Water-soluble analog; unique sugar conjugation
Cyclopinol Related sesquiterpeneCo-metabolite; structural reference point

Structural Analysis & Pharmacophore

The pharmacophore of Cyclocalopin A is characterized by two critical motifs:

  • The

    
    -Methylene-bis-lactone Core:  This rigid tricyclic system provides the scaffold necessary for receptor binding (bitterness) and metabolic stability.
    
  • Enolic/Phenolic Hydroxyl Groups: Located typically at C-12 or C-15, these are the active sites for Hydrogen Atom Transfer (HAT), driving the antioxidant mechanism.

SAR Insights:

  • Acetylation: Acetylation of the free hydroxyls (as in O-acetylcyclocalopin A) significantly increases bitterness but abolishes radical scavenging capability, confirming the OH group's role in the redox mechanism.

  • Ring Strain: The spiro-fusion in the cyclocalopin core creates a highly strained system, making the molecule reactive toward nucleophiles, which may explain its antimicrobial properties.

Chemical Synthesis: The Yu et al. Route

Total synthesis of the Cyclocalopin core is challenging due to the fused spiro-ring system. The most authoritative recent method (Yu et al., 2022) utilizes a [2+2+1] cyclocarbonylation strategy.

Retrosynthetic Analysis (Logic Flow)
  • Target: Tricyclic bis-lactone core.[3]

  • Disconnection: Retro-Diels-Alder reaction.

  • Key Intermediate:

    
    -methylene bis-
    
    
    
    -lactone (dienophile).[1][3][4]
  • Precursor: Allenyl glyoxylate.[1][3]

Step-by-Step Synthetic Protocol

Note: All reactions must be performed under inert atmosphere (Argon/Nitrogen).

Phase 1: Precursor Assembly

  • Fischer Esterification: React the starting keto-acid with propargyl alcohol derivatives to form the ester.

  • Isomerization: Convert the propargyl ester to allenyl glyoxylate using base catalysis (

    
    ).
    

Phase 2: Core Construction ([2+2+1] Cyclocarbonylation)

  • Reagents:

    
     (Molybdenum hexacarbonyl) or Pd(0) catalyst.[3]
    
  • Conditions: DMSO/Toluene,

    
    .
    
  • Mechanism: The metal coordinates with the allene and the carbonyl, facilitating a Pauson-Khand-type cyclization to close the first lactone ring, generating the

    
    -methylene bis-lactone.
    

Phase 3: Stereoselective Cyclization

  • Reaction: Intramolecular Diels-Alder.[4]

  • Conditions: Thermal activation (

    
    , Toluene, 15h).
    
  • Outcome: Formation of the spiro-fused tricyclic core.[3]

    • Exo-product: Kinetic product (Major).

    • Endo-product: Thermodynamic product (Minor).

    • Equilibrium: The exo-product can interconvert to the endo-form, which mimics the natural stereochemistry of Cyclocalopin A.

Visualization: Synthetic Pathway

Synthesis Start Starting Material (Keto-acid derivative) Inter1 Allenyl Glyoxylate (Key Precursor) Start->Inter1 Fischer Esterification Step1 [2+2+1] Cyclocarbonylation (Mo(CO)6 or Pd cat.) Inter1->Step1 Inter2 α-Methylene bis-γ,δ-lactone Step1->Inter2 Ring Closure Step2 Intramolecular Diels-Alder (110°C) Inter2->Step2 Product Tricyclic Core of Cyclocalopin A Step2->Product Stereoselective Spiro-formation

Figure 1: Total synthesis strategy for the Cyclocalopin tricyclic core via cyclocarbonylation and Diels-Alder cycloaddition.

Experimental Protocols

Protocol A: Isolation from Boletus calopus

Objective: Extract and purify Cyclocalopin A and O-acetylcyclocalopin A.

  • Extraction:

    • Macerate fresh fruiting bodies (1 kg) in MeOH (3 L) for 48 hours at room temperature.

    • Filter and concentrate the extract in vacuo to obtain a crude residue.

  • Partitioning:

    • Suspend residue in

      
      .
      
    • Partition sequentially with n-Hexane (remove lipids)

      
       EtOAc (Target fraction) 
      
      
      
      n-BuOH.
  • Fractionation (Bioassay-Guided):

    • Subject the EtOAc fraction to Silica Gel Column Chromatography.

    • Eluent Gradient:

      
       (50:1 
      
      
      
      1:1).
  • Purification:

    • Isolate active fractions (checked via DPPH assay).

    • Purify via HPLC (C18 Reverse Phase).

    • Mobile Phase:

      
       (gradient).
      
    • Detection: UV at 210 nm and 254 nm.

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potency (


).
  • Preparation: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol.

  • Incubation: Mix 100

    
     of Cyclocalopin A solution (serial dilutions: 1–100 
    
    
    
    ) with 100
    
    
    of DPPH solution in a 96-well plate.
  • Control: Use L-Ascorbic acid as a positive control.

  • Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm .

  • Calculation:

    
    
    

Mechanism of Action (MOA)

While a specific protein receptor for its cytotoxic effects (e.g., in PC3 cells) remains under investigation, the antioxidant MOA is well-defined chemically.

  • Radical Attack: ROS (Reactive Oxygen Species) attack the enolic hydroxyl at C-12/C-15.

  • H-Atom Transfer: Cyclocalopin A donates a hydrogen atom to quench the radical.

  • Resonance Stabilization: The resulting radical on the Cyclocalopin scaffold is stabilized by the conjugated lactone system, preventing propagation of oxidative damage.

MOA ROS Free Radical (DPPH• / O2•-) Complex Transition State [H-Atom Transfer] ROS->Complex Cyclo Cyclocalopin A (Enolic -OH) Cyclo->Complex Quenched Quenched Radical (Non-toxic) Complex->Quenched Stable Stabilized Cyclocalopin Radical Complex->Stable Resonance Stabilization

Figure 2: Mechanism of free radical scavenging by Cyclocalopin A.

References

  • Hellwig, V., et al. (2002).[5] "Calopins and cyclocalopins - bitter principles from Boletus calopus and related mushrooms."[6][5] European Journal of Organic Chemistry. Link

  • Yu, W., et al. (2022). "Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A." Organic Letters.[3] Link

  • Kim, J.W., et al. (2006). "Free Radical-Scavenging

    
    -Lactones from Boletus calopus." Planta Medica. Link
    
  • Liu, D.Z., et al. (2008). "A Novel Sesquiterpene from the Basidiomycete Boletus calopus." Zeitschrift für Naturforschung B. Link

  • Daly, N.L., et al. (2009).[7] "Discovery, structure and biological activities of cyclotides." (Contextual differentiation). Advanced Drug Delivery Reviews. Link

Sources

Technical Guide: O-Acetylcyclocalopin A (CAS 486430-93-7)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isolation, Structural Elucidation, and Pharmacological Profiling[1]

Executive Summary

O-Acetylcyclocalopin A (CAS 486430-93-7) is a complex sesquiterpene lactone derivative isolated from the bitter bolete mushroom, Caloboletus calopus (formerly Boletus calopus).[1] It represents a distinct class of "bitter principles" known as cyclocalopins , which are chemically characterized by a rare 3-methylcatechol motif integrated into a tricyclic spiro-furo-pyran framework.[1]

While primarily identified as a gustatory deterrent (bitter agent) in fungal chemical defense, the compound's unique


-lactone  architecture and spiro-center complexity have attracted attention in synthetic organic chemistry and preliminary pharmacological screening.[1] This guide provides a rigorous technical breakdown of its chemical properties, isolation protocols, and potential utility in drug discovery as a lead scaffold.[1]
Chemical Architecture & Properties

The structural core of O-Acetylcyclocalopin A challenges standard biosynthetic classifications, exhibiting a highly oxygenated tricyclic system.

PropertyData
Chemical Name O-Acetylcyclocalopin A
CAS Registry Number 486430-93-7
Molecular Formula

Molecular Weight 338.35 g/mol
Parent Scaffold Cyclocalopin A (Spiro[cyclohexene-furo-pyran])
Key Functional Groups

-Lactone, Acetyl ester, Hemiacetal, Enone
Stereochemistry Multiple chiral centers (typically

configurations in the core)
Solubility Soluble in MeOH, EtOH, DMSO,

; poorly soluble in water.[1]
Structural Analysis

The molecule features a spiro-furo-pyran system.[1] The "A" ring is a cyclohexenone derivative (oxidized 3-methylcatechol origin), spiro-fused to a central furan ring, which is further fused to a pyranone (lactone).[1] The acetylation at the O-position (likely C-2 or C-6') increases lipophilicity compared to the parent Cyclocalopin A, potentially enhancing membrane permeability—a critical factor for bioavailability in bitter taste perception and potential cytotoxicity.[1]

Spectroscopic Signature (Diagnostic Signals):

  • 
    -NMR:  Distinct singlets for methyl groups attached to the spiro-core; downfield shifts for the acetyl methyl group (
    
    
    
    ppm).[1]
  • 
    -NMR:  Carbonyl resonances for the lactone (
    
    
    
    ppm), ketone (
    
    
    ppm), and the acetyl ester.[1]
  • IR: Strong absorption bands at 1740-1760 cm

    
     (
    
    
    
    -lactone/ester) and 1680 cm
    
    
    (enone).[1]
Biosynthesis & Origin

The biosynthesis of O-Acetylcyclocalopin A is hypothesized to proceed via the oxidative modification of calopin , a simpler lactone precursor found in the same species.

Biosynthetic Pathway Hypothesis
  • Precursor: Farnesyl pyrophosphate (FPP) cyclization to a proto-calopin skeleton.[1]

  • Oxidation: Formation of the 3-methylcatechol unit.[1]

  • Ring Cleavage/Cyclization: Oxidative ring cleavage of the catechol followed by hetero-Michael addition or lactonization to form the spiro-furo-pyran core.[1]

  • Acetylation: Enzymatic transfer of an acetyl group from Acetyl-CoA to Cyclocalopin A.[1]

Biosynthesis FPP Farnesyl Pyrophosphate Calopin Calopin (Simple Lactone) FPP->Calopin Cyclization OxInt Oxidative Intermediate (Ring Cleavage) Calopin->OxInt Oxidation (P450) CycloA Cyclocalopin A (Spiro-Core) OxInt->CycloA Spiro-cyclization OAcCyclo O-Acetylcyclocalopin A (Final Metabolite) CycloA->OAcCyclo Acetyl-CoA Transferase

Figure 1: Proposed biosynthetic trajectory from FPP to O-Acetylcyclocalopin A via the calopin intermediate.[1]

Isolation & Purification Protocol

Source Material: Fresh fruiting bodies of Caloboletus calopus (Bitter Bolete).[1] Safety Note: While not lethally toxic, the mushroom causes severe gastrointestinal distress. Handle extracts as potential irritants.[1]

Step-by-Step Methodology

This protocol is derived from the foundational work of Hellwig et al. (2002) and optimized for high-purity isolation.[1]

  • Extraction:

    • Macerate fresh fruiting bodies (1 kg) in Ethanol (EtOH) (3 L) immediately after collection to prevent enzymatic degradation.

    • Incubate in darkness at room temperature for 48 hours.

    • Filter biomass; concentrate the filtrate in vacuo at <40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend crude residue in Water (

      
      ) .[1]
      
    • Partition sequentially with Ethyl Acetate (EtOAc) .[1]

    • Result: The bitter principles (cyclocalopins) predominantly migrate into the EtOAc phase. Discard the aqueous phase (sugars/polar impurities).

  • Fractionation (Column Chromatography):

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).[1]

    • Mobile Phase Gradient: Cyclohexane/Ethyl Acetate (starting 80:20

      
       100% EtOAc).[1]
      
    • Monitoring: TLC (silica plates), visualized with Anisaldehyde-Sulfuric acid reagent (heating turns cyclocalopins violet/blue).[1]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Column: RP-18 (Reverse Phase, C18), 5

      
      m, 250 
      
      
      
      10 mm.[1]
    • Solvent System: Methanol/Water gradient (50% MeOH

      
       80% MeOH over 30 min).
      
    • Detection: UV at 254 nm (enone absorption) and 210 nm.[1]

    • Elution Order: Calopin elutes first, followed by Cyclocalopin A, then O-Acetylcyclocalopin A (due to acetylation increasing retention time).[1]

IsolationProtocol Biomass Fresh B. calopus (1 kg) Extract Ethanol Extraction (48h, Dark) Biomass->Extract Partition Partition: H2O / EtOAc Extract->Partition OrgPhase EtOAc Phase (Enriched Extract) Partition->OrgPhase Select Organic Silica Silica Gel CC (Cyclohexane/EtOAc) OrgPhase->Silica HPLC RP-18 HPLC (MeOH/H2O) Silica->HPLC Active Fractions Product O-Acetylcyclocalopin A (Pure Compound) HPLC->Product Peak Collection

Figure 2: Isolation workflow for O-Acetylcyclocalopin A from fungal biomass.

Pharmacological Profile & Research Applications[2][3][4]
5.1 Mechanism of Action: Bitter Taste Perception

O-Acetylcyclocalopin A is a potent agonist of human bitter taste receptors (hTAS2Rs ).[1] The evolutionary function is anti-feedant defense.

  • Receptor Interaction: The lactone moiety and the spatial arrangement of the acetyl group likely facilitate binding to the hydrophobic pocket of specific TAS2R subtypes (e.g., TAS2R10 or TAS2R38).

  • Research Utility: Used as a reference standard in gustatory research to map ligand-binding domains of G-protein coupled receptors (GPCRs) involved in taste.[1]

5.2 Cytotoxicity & Toxicology (In Silico & In Vitro)

Recent computational and screening studies have flagged the cyclocalopin scaffold for potential bioactivity beyond taste.

  • Cytotoxicity: While direct IC50 values for O-Acetylcyclocalopin A against major cancer lines are not clinically established, the Boletus extracts containing it show cytotoxicity against murine sarcoma (S-180) and HeLa cells.[1] The compound acts as a contributing agent to this aggregate effect.

  • Mutagenicity Warning: In silico ADMET profiling (Ames test models) predicts potential mutagenicity for O-Acetylcyclocalopin A.[1] This is likely due to the reactive

    
    -unsaturated lactone (Michael acceptor) , which can alkylate DNA or proteins.[1]
    
    • Implication: Researchers must handle the pure compound with cytotoxic precautions.

5.3 Synthetic Utility

The compound serves as a complex target for total synthesis to demonstrate novel methodologies:

  • Challenge: Constructing the contiguous stereocenters of the spiro-furo-pyran core.

  • Methodology: Recent approaches (e.g., Yu et al., 2022) utilize cyclocarbonylation of allenyl glyoxylates to build the tricyclic core, highlighting the molecule's importance in developing new catalytic organic reactions.[1]

References
  • Hellwig, V., Dasenbrock, J., Gräf, C., Kahner, L., Schumann, S., & Steglich, W. (2002).[1][2][3] Calopins and Cyclocalopins − Bitter Principles from Boletus calopus and Related Mushrooms.[2][3][4][5][6] European Journal of Organic Chemistry, 2002(17), 2895–2904.[1][2][4] Link

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022).[1][7] Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242–2247.[1][7] Link[1]

  • Vizzini, A. (2014).[1][3][6] Nomenclatural novelties: Caloboletus Vizzini, gen.[1][6] nov. Index Fungorum, 146, 1-2.[1] Link

  • PubChem. (n.d.).[1] Cyclocalopin A (Compound Summary). National Library of Medicine. Link

  • Khaerunnisa, S., et al. (2025).[1][2][8] Salacca zalacca Skin as a Potential Adjuvant for Metabolic Syndrome Therapy: Integrative In Vitro and Computational Approaches. Trends in Sciences, 22(11), 10678.[1] (Source of in silico toxicity data). Link

Sources

Tricyclic Sesquiterpene Lactones: O-Acetylcyclocalopin A Literature Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Acetylcyclocalopin A is a complex, bioactive secondary metabolite isolated primarily from the bitter bolete mushroom, Caloboletus calopus (formerly Boletus calopus). While often discussed in the context of "bitter principles" alongside diterpenes, it is chemically classified as a tricyclic sesquiterpene lactone derivative (C17H22O7).

This compound represents a unique intersection of ecological chemical defense and potential pharmacophore utility. It is responsible for the intense bitter taste of its host fungus, serving as an anti-feedant. Recent literature has expanded its profile beyond sensory properties to include potent antioxidant activity, anti-staphylococcal efficacy (including MRSA strains), and cytotoxic potential against specific cancer cell lines.

This guide provides a rigorous technical review of the compound’s chemical architecture, isolation methodologies, total synthesis strategies, and biological mechanisms.

Chemical Architecture & Biosynthesis
2.1 Structural Classification

The "cyclocalopin" family features a rare, highly oxygenated tricyclic backbone. O-Acetylcyclocalopin A is the acetylated derivative of Cyclocalopin A.[1]

  • Core Skeleton: Modified sesquiterpene (Calopin-type).[1]

  • Key Motifs:

    • 
      -Methylene-bis-
      
      
      
      -lactone:
      A crucial pharmacophore often associated with cytotoxic activity via Michael addition to biological nucleophiles (e.g., cysteine residues in enzymes).[1]
    • 3-Methylcatechol unit: A rare structural feature in fungal metabolites.[1]

    • Acetylation: The acetyl group at the O-position significantly alters lipophilicity and receptor binding affinity compared to the parent alcohol.

2.2 Biosynthetic Pathway

The biosynthesis proceeds via the mevalonate pathway, generating Farnesyl Pyrophosphate (FPP). The cyclization of FPP into the unique calopin skeleton involves oxidative modifications and ring closures that differ from standard sesquiterpene cyclases.

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP, C15) MVA->FPP Phosphorylation & Decarboxylation ProtoCalopin Proto-Calopin Intermediate FPP->ProtoCalopin Sesquiterpene Cyclase (Cyclization) CyclocalopinA Cyclocalopin A (Alcohol) ProtoCalopin->CyclocalopinA Oxidation & Lactonization OAcetyl O-Acetylcyclocalopin A (Target) CyclocalopinA->OAcetyl Acetyltransferase (Acetylation)

Figure 1: Proposed biosynthetic pathway from Acetyl-CoA to O-Acetylcyclocalopin A.[1][2][3][4][5][6]

Isolation & Characterization Protocol

To ensure reproducibility, the following protocol synthesizes best practices from Hellwig et al. and Tareq et al..[1]

3.1 Extraction Workflow

The isolation relies on the polarity difference between the glycosidic congeners (like Cyclocalopin D) and the aglycones (Cyclocalopin A/O-Acetylcyclocalopin A).[1]

  • Source Material: Fresh or freeze-dried fruiting bodies of Caloboletus calopus.

  • Maceration: Homogenize tissue in Methanol (MeOH) or Ethanol (EtOH) at room temperature.

    • Causality: Alcohols efficiently extract the polar lactones while precipitating high-molecular-weight proteins/polysaccharides.[1]

  • Partitioning:

    • Evaporate alcohol to an aqueous residue.[1]

    • Partition against n-Hexane (removes fats/lipids).[1]

    • Partition aqueous phase against Ethyl Acetate (EtOAc) .[1]

    • Checkpoint: O-Acetylcyclocalopin A resides in the EtOAc fraction .[1]

  • Purification (HPLC):

    • Stationary Phase: C18 Reverse-Phase Silica (Nucleodur or equivalent).[1]

    • Mobile Phase: Gradient of Acetonitrile (MeCN) in Water (+0.1% Formic Acid).[1]

    • Gradient: 10% MeCN

      
       40% MeCN over 30 min.
      
    • Detection: UV at 250 nm (characteristic absorption of the unsaturated lactone).[1]

3.2 Structural Validation (Self-Validating Metrics)

Confirm identity using these key NMR signals (in CDCl


, 600 MHz):
Moiety

(ppm)

(ppm)
Feature
Ester Carbonyl -170.5Acetyl group C=O[1]
Olefinic Proton ~6.96134.2Conjugated double bond
Acetyl Methyl ~2.1021.9Distinct singlet
Lactone Carbonyl -~173.9

-lactone
Total Synthesis Strategy

The total synthesis of the cyclocalopin core is synthetically challenging due to the fused spiro-ring system. The most authoritative recent approach is by Yu et al. (2022) , utilizing a [2+2+1]-cyclocarbonylation strategy.[1]

4.1 Synthetic Logic

The strategy avoids the difficult late-stage formation of the lactone rings by constructing the


-methylene-bis-

-lactone early via a transition-metal-catalyzed process.[1]
4.2 Protocol Steps
  • Precursor Assembly: Fischer esterification of the starting alcohol with glyoxylic acid to form Allenyl Glyoxylate .[1]

  • Cyclocarbonylation:

    • Reagents: Mo(CO)

      
       (Molybdenum hexacarbonyl) or Pd(0) catalyst.[1]
      
    • Mechanism: [2+2+1] cycloaddition involving the allene, the carbonyl, and CO gas.

    • Product: The crucial

      
      -methylene bis-
      
      
      
      -lactone
      intermediate.[1][7][8]
  • Spiro-Cycle Formation:

    • Reaction: Diels-Alder Cycloaddition.[1][7]

    • Conditions: Thermal (110°C, Toluene).

    • Selectivity: Exo-selective [4+2] cycloaddition to form the spiro-tricyclic core.[1]

Synthesis Start Allenyl Glyoxylate Precursor Step1 [2+2+1] Cyclocarbonylation (Mo(CO)6 or Pd(0)) Start->Step1 Intermediate alpha-Methylene bis-gamma,delta-Lactone Step1->Intermediate Ring Construction Step2 Diels-Alder Cycloaddition (110°C, Toluene) Intermediate->Step2 Final Tricyclic Core of Cyclocalopin A Step2->Final Spiro-Fusion (Exo-selective)

Figure 2: Total synthesis workflow for the Cyclocalopin tricyclic core (adapted from Yu et al., 2022).

Biological Profile
5.1 Mechanism of Action
  • Bitter Sensing: The compound activates human bitter taste receptors (likely hTAS2R family), functioning as an ecological deterrent against predation.

  • Michael Acceptor: The

    
    -methylene lactone moiety is a potent electrophile.[1] It can alkylate sulfhydryl groups on enzymes (e.g., cysteine in transcription factors like NF-
    
    
    
    B), which explains its cytotoxicity and antimicrobial properties.[1]
5.2 Quantitative Bioactivity Data
Activity TypeTarget / StrainMetricValueReference
Antioxidant DPPH RadicalIC

1.2 - 5.4 µg/mLHellwig et al.[1]
Antioxidant SuperoxideIC

~2.0 µg/mLHellwig et al.[1]
Antibacterial S. aureus (MRSA)MIC16 - 256 µg/mLTareq et al.[1]
Cytotoxicity HeLa (Cervical Cancer)IC

~10-30 µM*Tareq et al.[1]
Toxicity Ames Test (Mutagenicity)PredictionPositiveComputational

*Note: Cytotoxicity values often vary by derivative; "Compound 9" (Calopin) showed 10.76 µM, while Cyclocalopin derivatives show varying potency.[1]

Future Outlook

O-Acetylcyclocalopin A possesses a "privileged scaffold" for drug discovery.[1] However, its predicted mutagenicity (Ames positive) suggests that while the natural product itself may be too toxic for systemic use, its tricyclic core serves as an excellent lead structure. Future medicinal chemistry efforts should focus on:

  • Saturation of the

    
    -methylene group  to reduce non-specific alkylation and mutagenicity.
    
  • Glycosylation (mimicking Cyclocalopin D) to improve water solubility and bioavailability.[1]

References
  • Hellwig, V., et al. (2002).[1] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry.

  • Tareq, F. S., et al. (2018).[1] Anti-Staphylococcal Calopins from Fruiting Bodies of Caloboletus radicans. Journal of Natural Products. [1]

  • Yu, W., et al. (2022).[1][9] Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters. [1]

  • Liu, D., et al. (2008).[1] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[2][10] Zeitschrift für Naturforschung B.

  • Kopylchuk, G., et al. (2025).[1] Comparison of total amino acid compositions and total protein content in five wild mushrooms. Italian Journal of Mycology.

Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of O-Acetylcyclocalopin A from Fungal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the isolation and purification of O-Acetylcyclocalopin A, a putative alkaloid secondary metabolite from fungal sources, likely belonging to the genus Penicillium. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust workflow from fungal culture to the acquisition of a highly purified compound. This guide emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability. The workflow encompasses fungal cultivation, extraction of crude metabolites, and a multi-step chromatographic purification process, culminating in the characterization of the isolated O-Acetylcyclocalopin A.

Introduction: The Significance of Fungal Alkaloids

Fungi, particularly species within the genera Penicillium and Aspergillus, are prolific producers of a vast array of secondary metabolites, including a diverse class of nitrogen-containing compounds known as alkaloids.[1][2][3] These molecules often exhibit significant biological activities, making them valuable leads for drug discovery and development.[4] O-Acetylcyclocalopin A, as a member of this class, represents a promising candidate for further investigation. While specific literature on O-Acetylcyclocalopin A is not abundant, its name suggests a structural relationship to the cyclocalopin family of alkaloids, which have been isolated from Penicillium species.[1] The presence of an O-acetyl group can significantly influence the molecule's polarity and biological activity.

This application note provides a detailed, adaptable methodology for the isolation of O-Acetylcyclocalopin A from fungal extracts. The protocol is built upon established principles of natural product chemistry and chromatographic separation of fungal alkaloids.[5]

Upstream Processing: Fungal Cultivation and Extraction

The successful isolation of O-Acetylcyclocalopin A begins with the robust cultivation of the producing fungal strain and efficient extraction of the crude secondary metabolites.

Fungal Strain and Culture Conditions

While the exact fungal species producing O-Acetylcyclocalopin A may vary, many bioactive alkaloids are produced by Penicillium species.[1][2] The following is a generalized protocol for the cultivation of a suitable Penicillium strain.

Protocol 2.1: Cultivation of Penicillium sp. for Secondary Metabolite Production

  • Strain Activation: Revive a cryopreserved culture of the selected Penicillium sp. on Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a loopful of spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Aseptically transfer the seed culture to a larger volume of production medium. A variety of media can be used to optimize secondary metabolite production. A recommended starting point is a yeast extract-sucrose (YES) broth. Inoculate 1 L of YES broth in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.

  • Incubation: Incubate the production culture at 25-28°C with shaking at 150 rpm for 14-21 days. The extended incubation period allows for the accumulation of secondary metabolites.

  • Monitoring: Monitor the culture periodically for growth and secondary metabolite production using techniques like Thin Layer Chromatography (TLC) or a small-scale analytical High-Performance Liquid Chromatography (HPLC) run of a small aliquot of the culture broth.

Extraction of Crude Metabolites

The goal of the extraction process is to efficiently transfer the target compound from the fungal biomass and culture medium into an organic solvent, yielding a crude extract.

Protocol 2.2: Solvent Extraction of Fungal Culture

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Mycelial Extraction:

    • Dry the collected mycelial biomass at 40-50°C in a ventilated oven until a constant weight is achieved.

    • Grind the dried mycelium into a fine powder to increase the surface area for extraction.

    • Macerate the powdered mycelium in methanol (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract and repeat the maceration process two more times with fresh methanol.

    • Combine the methanolic extracts.

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate (EtOAc) three times.

    • Combine the ethyl acetate fractions.

  • Concentration: Evaporate the solvent from both the combined methanolic and ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude mycelial and broth extracts, respectively.

Downstream Processing: Chromatographic Purification of O-Acetylcyclocalopin A

The purification of O-Acetylcyclocalopin A from the crude extract is a multi-step process that leverages the compound's physicochemical properties.

Initial Fractionation by Liquid-Liquid Partitioning

A preliminary fractionation step helps to remove highly polar and non-polar impurities, enriching the fraction containing the target alkaloid.

Protocol 3.1: Liquid-Liquid Partitioning of Crude Extract

  • Dissolution: Dissolve the combined crude extracts in a mixture of 90% aqueous methanol.

  • Defatting: Partition the aqueous methanol solution against an equal volume of n-hexane three times to remove non-polar compounds like fats and oils.[6]

  • Fractionation:

    • Adjust the aqueous methanol phase to 60% methanol with distilled water.

    • Perform a liquid-liquid extraction with an equal volume of chloroform (CHCl₃) three times.[6]

    • Further extract the aqueous phase with an equal volume of ethyl acetate (EtOAc) three times.[6]

  • Evaporation: Concentrate each of the n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions to dryness under reduced pressure.

Column Chromatography for Further Purification

Column chromatography is a crucial step for separating the components of the enriched fraction.

Protocol 3.2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent system, such as a gradient of chloroform and methanol.

  • Sample Loading: Adsorb the most promising fraction from the liquid-liquid partitioning (likely the chloroform or ethyl acetate fraction, to be determined by TLC or analytical HPLC) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of a defined volume and monitor the elution profile using TLC.

  • Pooling: Combine fractions that show a similar TLC profile and contain the target compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity O-Acetylcyclocalopin A, a final purification step using preparative or semi-preparative HPLC is recommended.[5]

Table 1: Suggested HPLC Parameters for O-Acetylcyclocalopin A Purification

ParameterCondition
Column C18 reverse-phase, 5 µm particle size, e.g., 10 x 250 mm
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Gradient A linear gradient from 10% to 90% B over 30-40 minutes
Flow Rate 2-4 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Injection Volume Dependent on sample concentration and column capacity

Protocol 3.3: HPLC Purification

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Method Development: If necessary, optimize the separation on an analytical HPLC system before scaling up to a preparative or semi-preparative system.

  • Purification Run: Inject the sample onto the HPLC system and collect the peak corresponding to O-Acetylcyclocalopin A.

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.

Structural Elucidation and Purity Assessment

The identity and purity of the isolated O-Acetylcyclocalopin A must be confirmed using a combination of analytical techniques.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.[1][9] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural details.

  • Analytical HPLC: To assess the purity of the final product. A single, sharp peak under different gradient conditions is indicative of high purity.

Visualizing the Workflow

The following diagrams illustrate the key stages of the isolation and purification process.

Isolation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Analysis & Characterization Fungal_Culture Fungal Cultivation (Penicillium sp.) Harvesting Harvesting (Filtration) Fungal_Culture->Harvesting Extraction Crude Extraction (Solvent Maceration & LLE) Harvesting->Extraction LLE Liquid-Liquid Partitioning Extraction->LLE Crude Extract Column_Chrom Silica Gel Column Chromatography LLE->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Analysis Structural Elucidation (MS, NMR) & Purity Assessment (HPLC) HPLC->Analysis Purified O-Acetylcyclocalopin A

Figure 1: Overall workflow for the isolation of O-Acetylcyclocalopin A.

Purification_Scheme Crude_Extract Crude Fungal Extract LLE Liquid-Liquid Partitioning Crude_Extract->LLE Silica_Gel Silica Gel Column Chromatography LLE->Silica_Gel Enriched Fraction Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Semi-pure Fraction Pure_Compound Pure O-Acetylcyclocalopin A Prep_HPLC->Pure_Compound

Figure 2: Chromatographic purification cascade for O-Acetylcyclocalopin A.

Conclusion

The protocols outlined in this application note provide a comprehensive and adaptable framework for the successful isolation of O-Acetylcyclocalopin A from fungal extracts. By following this systematic approach, researchers can obtain a highly purified compound suitable for further biological and pharmacological evaluation. The principles and techniques described herein are broadly applicable to the isolation of other novel fungal secondary metabolites.

References

  • Study.com. (n.d.). Alkaloid Isolation & Purification. Retrieved from [Link]

  • Google Patents. (1997). Process for the extraction and purification of alkaloids.
  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 7). Appendix A: Type and Duration of Precautions Recommended for Selected Infections and Conditions. Retrieved from [Link]

  • Miller, J. D., et al. (2014). Secondary metabolites from Penicillium corylophilum isolated from damp buildings. Mycologia, 106(4), 673-680. Retrieved from [Link]

  • Gao, P., et al. (2021). New Thio-Compounds and Monoterpenes With Anti-inflammatory Activities From the Fungus Aspergillus sp. CYH26. Frontiers in Chemistry, 9, 726435. Retrieved from [Link]

  • Gressler, M., et al. (2015). The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum'). Applied and Environmental Microbiology, 81(16), 5494-5502. Retrieved from [Link]

  • Solar, R., & Kačuráková, M. (1993). Simple method for determination of O-acetyl groups in wood and related materials. Journal of Wood Chemistry and Technology, 13(4), 525-536. Retrieved from [Link]

  • El-Hawary, S. S., et al. (2020). Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites. Marine Drugs, 18(1), 26. Retrieved from [Link]

  • Cimmino, A., et al. (2021). Fungal Bioactive Anthraquinones and Analogues. Molecules, 26(4), 1106. Retrieved from [Link]

  • Shajahan, A., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(10), 3896-3913. Retrieved from [Link]

  • Diversity and Biological Activity of Secondary Metabolites Produced by the Endophytic Fungus Penicillium ochrochlorae. (2023). Journal of Fungi, 9(11), 1058. Retrieved from [Link]

  • Theg, S. M., & Scott, S. V. (2018). Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays. Journal of Visualized Experiments, (139), 58241. Retrieved from [Link]

  • Penskaya, L. V., Romanova, I. B., & Kruglaya, O. V. (1975). [Isolation of alkaloid-like substances from penicillium fungi]. Prikladnaia biokhimiia i mikrobiologiia, 11(2), 274-276. Retrieved from [Link]

  • Chapman, H. A., et al. (2018). Isolation and culture of human alveolar epithelial progenitor cells. protocols.io. Retrieved from [Link]

  • Enhancement of antioxidant activity and total phenolic content of Fomitopsis pinicola mycelium extract. (2024). Scientific Reports, 14(1), 26867. Retrieved from [Link]

  • Purification of fungal secondary metabolites by centrifugal partition chromatography. (n.d.). Retrieved from [Link]

  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13. Retrieved from [Link]

  • El Euch, I. Z., et al. (2019). Secondary metabolites from Penicillium sp. 8PKH isolated from deteriorated rice straws. Zeitschrift für Naturforschung C, 74(7-8), 183-189. Retrieved from [Link]

  • Frisvad, J. C., & Samson, R. A. (2004). Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium. Studies in Mycology, 49, 21-36. Retrieved from [Link]

  • Kumaran, R. S., et al. (2010). Taxol-producing [Corrected] Fungal Endophyte, Pestalotiopsis Species Isolated From Taxus Cuspidata. Journal of Bioscience and Bioengineering, 110(5), 541-546. Retrieved from [Link]

  • Penicillium and Talaromyces Species as Rich Sources of Medicinal Natural Products: Past, Present and Future. (2022). Scilight Press. Retrieved from [Link]

  • Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • An optimized QIAzol-based protocol for simultaneous miRNA, RNA, and protein isolation from precision-cut lung slices (PCLS). (2024). Respiratory Research, 25(1), 296. Retrieved from [Link]

  • Singh, D. P., & Jyoti, S. (2016). Production of Secondary Metabolites from Two Penicillium Strains Adapted to Different Temperature Conditions: A Study on Differential Response of Fungal Strains to Temperature Stress. Cellular and Molecular Biology, 62(3), 136. Retrieved from [Link]

  • Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin. (2016). Marine Drugs, 14(2), 37. Retrieved from [Link]

  • Bioactive secondary metabolites from fungal endophytes, Penicillium oxalicum and Phoma herbarum, associated with Morus nigra and Ficus sycomorus. (2023). RSC Advances, 13(28), 19047-19060. Retrieved from [Link]

  • A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. (2018). Journal of Applied Phycology, 30(4), 2139-2155. Retrieved from [Link]

Sources

Advanced NMR Structure Elucidation of O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Acetylcyclocalopin A is a complex sesquiterpene isolated from basidiomycete fungi such as Boletus calopus and Caloboletus radicans. Its structure is characterized by a highly oxygenated, fused tricyclic or spiro-lactone framework, presenting significant challenges in de novo structure elucidation. The presence of the O-acetyl moiety introduces specific chemical shift perturbations that differentiate it from its parent compound, Cyclocalopin A.

This application note provides a rigorous, self-validating protocol for the complete structural assignment of O-Acetylcyclocalopin A using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. We focus on resolving the "silent" quaternary carbons of the spiro-center and determining the relative stereochemistry of the fused lactone rings.

Chemical Context & Structural Challenges

The elucidation of O-Acetylcyclocalopin A requires overcoming three primary spectroscopic hurdles:

  • The Spiro-Lactone Junction: A quaternary spiro-carbon that interrupts proton spin systems, requiring long-range heteronuclear correlations (HMBC) to bridge.

  • Acetyl Esterification: Locating the exact position of the acetoxy group (-OAc) versus the free hydroxyls found in the parent Cyclocalopin A.

  • Stereochemical Density: The molecule possesses multiple contiguous stereocenters, necessitating precise NOE (Nuclear Overhauser Effect) analysis to define the ring fusion geometry (cis/trans).

Sample Preparation Protocol

Objective: To maximize signal-to-noise (S/N) and resolution while preventing sample degradation.

Reagents & Equipment
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) or Acetone-
    
    
    
    (99.9% D).
    • Rationale:

      
       is standard for non-polar sesquiterpenes. Acetone-
      
      
      
      is preferred if signal overlap occurs in the mid-field or if hydroxyl proton exchange needs to be slowed to observe -OH couplings.
  • Tube: 3 mm or 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP).

  • Sample Mass: 2.0 – 5.0 mg (optimal for 2D acquisition within 12 hours).

Preparation Steps
  • Dry the Sample: Lyophilize the isolated fraction to remove traces of HPLC solvents (MeOH/MeCN), which can obscure key signals in the 3.0–4.0 ppm region.

  • Dissolution: Dissolve 2-5 mg of O-Acetylcyclocalopin A in 600 µL of solvent.

  • Filtration: Filter through a packed cotton plug in a glass pipette to remove particulate matter that causes magnetic field inhomogeneity (line broadening).

  • Degassing (Optional but Recommended): For NOESY experiments, degas with argon for 1 minute to remove paramagnetic oxygen, optimizing relaxation times (

    
    ).
    

Data Acquisition Strategy

The following pulse sequences are selected to build a "self-validating" dataset where every connectivity is confirmed by at least two independent correlations.

Table 1: NMR Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequencePoints (TD)Scans (NS)Mixing Time / DelayPurpose
1H 1D zg3064k16D1 = 1.0 sQuantitative proton inventory; purity check.
13C 1D zgpg3064k1024+D1 = 2.0 sIdentification of quaternary carbons (C=O, Cq).
COSY cosygpppqf2048 x 2568-Tracing H-H spin systems (vicinal couplings).
HSQC hsqcetgp2048 x 2568

Hz
Direct C-H assignment; multiplicity editing.
HMBC hmbcgplpndqf4096 x 51232

Hz
Critical: Connecting spin systems across spiro/esters.
NOESY noesygpphp2048 x 25616

ms
Stereochemistry and spatial proximity.

Elucidation Workflow & Logic

The elucidation follows a "Fragment-Bridge-Refine" logic.

Phase 1: Spin System Identification (COSY/HSQC)
  • Acetyl Group Identification: Look for a sharp singlet in

    
     NMR at 
    
    
    
    ppm. In HSQC, this correlates to a methyl carbon at
    
    
    ppm.
  • Sesquiterpene Core: Identify the continuous spin systems. In cyclocalopins, this often involves a cyclohexane ring or a lactone chain.

    • Action: Trace the

      
       couplings in COSY. Use HSQC to assign the carbon attached to each proton.
      
Phase 2: Skeleton Construction (HMBC)

This is the most critical phase for O-Acetylcyclocalopin A.

  • Locating the Acetyl Position:

    • Find the ester carbonyl carbon (

      
       ppm).
      
    • Observe HMBC correlations from the acetyl methyl protons to this carbonyl.

    • Crucial Step: Find the other correlation to this carbonyl from a ring proton (the "alpha-proton"). This proton will be significantly deshielded (

      
       ppm) compared to the parent alcohol. This confirms the site of acetylation.
      
  • Bridging the Spiro-Center:

    • The spiro-carbon is quaternary (

      
       ppm, depending on oxygenation).
      
    • It will show no HSQC peaks.

    • It must show HMBC correlations from protons in both fused rings. This "cross-talk" proves the spiro connectivity.

Phase 3: Stereochemical Refinement (NOESY)
  • Ring Junction Geometry: Determine if the ring fusion is cis or trans by checking NOE correlations between bridgehead protons.

  • Acetyl Orientation: The spatial orientation of the acetyl group is determined by NOEs between the acetyl methyl protons and nearby skeletal protons.

Visualization of Elucidation Logic

Diagram 1: Structural Elucidation Workflow

This flowchart outlines the decision-making process during the analysis.

ElucidationWorkflow Start Crude Extract / Fraction H1 1H NMR Screening (Identify Acetyl Singlet ~2.1 ppm) Start->H1 HSQC HSQC + COSY (Define Spin Systems A, B, C) H1->HSQC Pure Sample HMBC HMBC Analysis (Connect Fragments via Q-Carbons) HSQC->HMBC Fragments Defined AcetylLoc Locate Acetyl Position (HMBC: Me-CO-O-CH) HMBC->AcetylLoc Spiro Solve Spiro Junction (Quaternary C correlations) HMBC->Spiro NOESY NOESY / ROESY (Stereochemistry) AcetylLoc->NOESY Spiro->NOESY Final Final Structure O-Acetylcyclocalopin A NOESY->Final

Caption: Step-by-step workflow for the de novo structure elucidation of O-Acetylcyclocalopin A.

Diagram 2: HMBC Connectivity Logic

This diagram illustrates how HMBC correlations are used to bridge the "silent" quaternary carbons and ester linkages.

HMBCLogic cluster_0 Acetyl Location Proof cluster_1 Spiro Fusion Proof AcMe Acetyl Methyl (H: 2.1 ppm) AcCO Ester C=O (C: ~170 ppm) AcMe->AcCO 2J/3J AlphaH Alpha-Proton (H: >4.5 ppm) AlphaH->AcCO 3J (Diagnostic) SpiroC Spiro Carbon (Quaternary) RingAH Ring A Protons RingAH->SpiroC 3J RingBH Ring B Protons RingBH->SpiroC 3J

Caption: Diagnostic HMBC correlations required to confirm the acetylation site and spiro-ring fusion.

Comparative Data Analysis

To validate the structure, compare the observed shifts with the parent compound, Cyclocalopin A. The acetylation effect (acetylation shift) is a reliable indicator.

Table 2: Expected Chemical Shift Differences (Acetylation Effect)
PositionAtom TypeCyclocalopin A (Parent)O-Acetylcyclocalopin AShift Change (

)
Acetylated Position H-

(Methine)

3.5 - 4.0 ppm

4.8 - 5.5 ppm
+1.0 to +1.5 ppm (Deshielding)
Acetylated Position C-

(Carbon)

65 - 75 ppm

68 - 78 ppm
+1.0 to +3.0 ppm (

-effect)
Adjacent Position C-

(Carbon)
---2.0 to -5.0 ppm (

-effect, Upfield)
Acetyl Group Methyl (

)
Absent

~2.05 ppm
Diagnostic Singlet
Acetyl Group Carbonyl (

)
Absent

~170.5 ppm
Diagnostic Quaternary C

Note: The "Alpha-Proton" is the proton attached to the same carbon as the oxygen atom. Upon acetylation, the electron-withdrawing nature of the carbonyl deshields this proton significantly.

References

  • Isolation and Structure of Cyclocalopins: Liu, D. Z., Wang, F., Jia, R. R., & Liu, J. K. (2008).[1] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[1] Zeitschrift für Naturforschung B, 63(1), 114–116.

  • NMR Protocols for Sesquiterpenes: Kwan, E. E., & Huang, S. G. (2008).[2] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.

  • Acetyl Group Shift Effects: De Bruyn, A., et al. (1983). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides: Conformational Studies and Non-Additivity of Shift Increments. Journal of Carbohydrate Chemistry, 1(3), 301-309.[3]

  • Bioactivity of Calopins: Tareq, F. S., et al. (2018).[4] Anti-Staphylococcal Calopins from Fruiting Bodies of Caloboletus radicans.[4] Journal of Natural Products, 81(2), 400–409. [4]

Sources

Application Notes and Protocols: Cyclocarbonylation Strategies for the Synthesis of the Cyclocalopin Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Cyclocalopin Scaffold

Cyclocalopins are a family of fungal metabolites characterized by a dense and complex polycyclic architecture. Their unique structure, featuring a strained cyclopropane ring embedded within a cage-like framework, has attracted significant attention from the synthetic chemistry community. The intricate stereochemistry and inherent ring strain of the cyclocalopin core present a formidable synthetic challenge, demanding innovative and efficient strategies for its construction. This application note details a powerful approach centered on a pivotal cyclocarbonylation reaction to forge a key tricyclic intermediate, paving the way for the total synthesis of these intriguing natural products.

Core Strategy: A [2+2+1] Cyclocarbonylation Approach

The central strategy for assembling the tricyclic heart of cyclocalopin A involves a [2+2+1] cyclocarbonylation reaction of a bespoke allenyl glyoxylate precursor. This reaction efficiently constructs the α-methylene bis-γ,δ-lactone moiety, a crucial structural element of the target molecule.[1] Two distinct and effective protocols have been developed to achieve this transformation: a direct, one-pot molybdenum-mediated cyclocarbonylation, and a sequential, three-step palladium-catalyzed pathway.

Mechanistic Rationale: The Power of Metal-Catalyzed Carbonylative Cyclization

Metal-catalyzed cyclocarbonylation reactions are atom-economical and powerful methods for the synthesis of functionalized cyclic compounds.[2] In the context of this synthesis, a metal catalyst orchestrates the cycloaddition of an allene, an alkene, and carbon monoxide to form a five-membered ring.

The molybdenum-mediated reaction is believed to proceed through the formation of a molybdenum-allene complex, which then undergoes intramolecular cyclization with the pendant alkene and subsequent insertion of carbon monoxide to yield the desired bis-lactone.

The palladium-catalyzed sequence offers an alternative, stepwise approach. It begins with a stannylative cyclization to form a vinyl stannane, which is then brominated. The resulting vinyl bromide is a suitable substrate for a final palladium-catalyzed cyclocarbonylation to furnish the same key intermediate.[1]

Experimental Protocols

Protocol 1: One-Pot Molybdenum-Mediated [2+2+1] Cyclocarbonylation

This protocol describes the direct conversion of the allenyl glyoxylate precursor to the tricyclic α-methylene bis-γ,δ-lactone using molybdenum hexacarbonyl.

Diagram of the Molybdenum-Mediated Cyclocarbonylation Workflow

G cluster_0 One-Pot Synthesis Allenyl_Glyoxylate Allenyl Glyoxylate Precursor Mo_CO_6 Mo(CO)6, Toluene, 80 °C Allenyl_Glyoxylate->Mo_CO_6 Cyclocarbonylation [2+2+1] Cyclocarbonylation Mo_CO_6->Cyclocarbonylation Bis_lactone α-Methylene bis-γ,δ-lactone Cyclocarbonylation->Bis_lactone G cluster_1 Sequential Synthesis Allenyl_Glyoxylate Allenyl Glyoxylate Precursor Step1 1. Pd(0) cat., Stannylative Cyclization Allenyl_Glyoxylate->Step1 Vinyl_Stannane Vinyl Stannane Intermediate Step1->Vinyl_Stannane Step2 2. Bromination Vinyl_Stannane->Step2 Vinyl_Bromide Vinyl Bromide Intermediate Step2->Vinyl_Bromide Step3 3. Pd cat., CO, Cyclocarbonylation Vinyl_Bromide->Step3 Bis_lactone α-Methylene bis-γ,δ-lactone Step3->Bis_lactone

Sources

Acetylation of Cyclocalopin A experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Semisynthetic Derivatization and Structural Verification

Introduction & Rationale

Cyclocalopin A is a bioactive sesquiterpene lactone isolated from the bitter bolete mushroom Boletus calopus (and related species like Caloboletus). Structurally, it features a unique spiro-lactone framework with specific hydroxyl functionalities that contribute to its biological activity, including free radical scavenging and its characteristic bitter taste.

The acetylation of Cyclocalopin A is a critical experimental procedure for two primary reasons:

  • Structural Elucidation: Converting the free hydroxyl group(s) to acetates causes a predictable downfield shift in 1H NMR signals (the "acetylation shift"), aiding in the assignment of stereochemistry and regiochemistry of the alcohol groups.

  • Pharmacological Modulation: Acetylation increases lipophilicity, potentially altering membrane permeability and bioavailability. Naturally occurring O-acetylcyclocalopin A has been isolated alongside the parent compound, suggesting this modification is biologically relevant.

This guide provides a high-fidelity protocol for the chemical acetylation of Cyclocalopin A using acetic anhydride and pyridine. The method is designed to be robust, minimizing side reactions such as lactone ring opening or elimination.

Chemical Strategy

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The hydroxyl oxygen of Cyclocalopin A acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. Pyridine serves a dual role: it acts as a solvent/base to neutralize the acetic acid byproduct and forms a reactive intermediate (N-acetylpyridinium ion) that accelerates the reaction. 4-Dimethylaminopyridine (DMAP) is included as a hyper-nucleophilic catalyst to ensure complete conversion of sterically hindered secondary alcohols.

Key Reaction Parameters
ParameterSpecificationRationale
Reagents Acetic Anhydride (

), Pyridine
Standard acetylation couple; compatible with acid-sensitive lactones.
Catalyst DMAP (1-5 mol%)Increases reaction rate by

fold; essential for hindered -OH groups.
Temperature

Initiating at

prevents exotherm-induced decomposition.
Time 4 – 12 HoursMonitoring via TLC is required to prevent over-reaction.
Atmosphere Nitrogen (

) or Argon
Prevents hydrolysis of reagents by atmospheric moisture.

Experimental Procedure

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: Cyclocalopin A (>95% purity, isolated from Boletus calopus).

  • Reagents: Acetic anhydride (ReagentPlus,

    
    99%), Pyridine (Anhydrous), DMAP.
    
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), HCl (1M),

    
     (sat. aq.).
    
  • Equipment: 5 mL round-bottom flask, magnetic stir bar, rotary evaporator, TLC plates (Silica gel

    
    ).
    
Step-by-Step Protocol
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 5 mL round-bottom flask and allow it to cool under a stream of dry nitrogen.

  • Dissolution: Weigh 10.0 mg (approx. 34

    
    mol)  of Cyclocalopin A and transfer to the flask. Dissolve in 1.0 mL of anhydrous pyridine .
    
  • Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.5 mg). Stir until dissolved.

  • Acetylation: Cool the solution to

    
     in an ice bath. Dropwise, add 0.5 mL of acetic anhydride .
    
    • Critical Check: Ensure the addition is slow to avoid a temperature spike.

  • Incubation: Remove the ice bath after 15 minutes and allow the reaction to stir at Room Temperature (RT) for 4–12 hours.

Phase 2: Monitoring (TLC)
  • Mobile Phase: Hexane:EtOAc (1:1 v/v).

  • Visualization: UV (254 nm) and

    
    -Anisaldehyde stain (heating required).
    
  • Endpoint: Disappearance of the polar Cyclocalopin A spot (

    
    ) and appearance of the less polar O-acetyl derivative (
    
    
    
    ).
Phase 3: Workup & Purification
  • Quenching: Cool the mixture to

    
    . Add 2 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Dilute with 10 mL EtOAc.

  • Washing (Crucial for Pyridine Removal):

    • Wash

      
       with 1M HCl  (removes pyridine as pyridinium chloride).
      
    • Wash

      
       with sat. 
      
      
      
      (neutralizes residual acid).
    • Wash

      
       with Brine .
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane) to yield O-acetylcyclocalopin A .

Analytical Validation

To confirm the success of the reaction, compare the spectral data of the product against the parent compound.

Analytical MethodExpected Observation for O-Acetylcyclocalopin A

NMR
Appearance of a sharp singlet at

ppm (acetyl methyl group). Downfield shift (

ppm) of the methine proton attached to the acetylated carbon.

NMR
New signals: Carbonyl carbon (

ppm) and methyl carbon (

ppm).
HR-MS Mass increase of +42.01 Da compared to Cyclocalopin A (

).
IR Spectroscopy Intensification of ester carbonyl stretch (

); reduction/disappearance of broad -OH stretch (

).

Workflow Visualization

The following diagram illustrates the logical flow from isolation to structural verification.

AcetylationWorkflow Start Boletus calopus (Biomass) Extraction Extraction (MeOH) & Fractionation Start->Extraction Isolation Isolation of Cyclocalopin A Extraction->Isolation Reaction Acetylation Reaction (Ac2O / Pyridine / DMAP) Isolation->Reaction Substrate Check TLC Monitoring (Hex:EtOAc 1:1) Reaction->Check Check->Reaction Incomplete Workup Acid Wash (1M HCl) & Extraction Check->Workup Complete Product O-Acetylcyclocalopin A (Purified) Workup->Product Analysis Validation (NMR: +Ac signal, MS: +42 Da) Product->Analysis

Figure 1: Experimental workflow for the isolation and semi-synthetic acetylation of Cyclocalopin A.

References

  • Hellwig, V., et al. (2002).[1][2] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry.

  • Kim, J. W., et al. (2006).[3] Free radical-scavenging delta-lactones from Boletus calopus. Biological and Pharmaceutical Bulletin.

  • Yu, W., et al. (2022).[4] Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters. [4]

  • BOC Sciences. (n.d.). Cyclocalopin A Product Information.

Sources

Application Note: Solubilization and Handling of O-Acetylcyclocalopin A for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

O-Acetylcyclocalopin A is a bioactive fungal metabolite primarily isolated from the bitter bolete mushroom, Caloboletus calopus (formerly Boletus calopus). Chemically, it belongs to a unique class of


-lactone derivatives  (often categorized within seco-cubane-type sesquiterpenes or related polyketides) and serves as one of the primary bitter principles of the species.[1][2]

Research into O-Acetylcyclocalopin A is often hindered by its physicochemical properties. Like many secondary metabolites derived from Boletales, it exhibits significant lipophilicity, making it prone to precipitation in aqueous biological buffers. This application note provides a standardized protocol for solubilizing O-Acetylcyclocalopin A in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring stability and homogeneity for high-throughput screening (HTS), antimicrobial assays, and cytotoxicity studies.

Key Chemical Characteristics[1][2][3][4][5][6][7]
  • Compound Class: Acetylated

    
    -lactone / Terpenoid derivative.
    
  • Source: Caloboletus calopus.[1]

  • Key Functional Groups: Acetyl ester, lactone ring.

  • Solubility Profile:

    • DMSO: Excellent (Recommended for Stock).

    • Methanol: Good (Recommended for Analytical Chemistry/HPLC).

    • Water: Poor (Requires carrier solvent).

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is critical for experimental design. O-Acetylcyclocalopin A is the acetylated derivative of Cyclocalopin A. The acetylation of the hydroxyl group significantly alters its polarity profile compared to the parent compound.

The Acetylation Effect

The presence of the O-acetyl group reduces the compound's ability to act as a hydrogen bond donor compared to Cyclocalopin A. This modification increases the molecule's logP (partition coefficient), rendering it more lipophilic.

SolventSolubility RatingApplicationMechanism
DMSO High (>20 mg/mL)Primary Stock SolutionDipolar aprotic interaction disrupts crystal lattice; stabilizes lipophilic core.
Methanol Good (>10 mg/mL)HPLC/LC-MS prepProticity allows solvation of lactone oxygens; high volatility aids in recovery.
Water/PBS Poor (<0.1 mg/mL)Biological MediumHydrophobic effect drives aggregation/precipitation immediately upon contact.
Ethanol Moderate Alternative StockLess effective than DMSO for high concentrations; higher evaporation risk.
Visualization: Solubility Decision Tree

The following logic gate helps researchers select the appropriate solvent system based on the intended downstream application.

SolubilityLogic Start Start: O-Acetylcyclocalopin A (Solid) AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzyme) AppCheck->BioAssay In Vitro Analytical Analytical Chemistry (HPLC/NMR) AppCheck->Analytical Quantification DMSO_Stock Prepare Stock in DMSO (10 - 50 mM) BioAssay->DMSO_Stock MeOH_Stock Prepare Stock in Methanol (1 mg/mL) Analytical->MeOH_Stock Aqueous Dilute into Buffer (Keep DMSO < 0.5%) DMSO_Stock->Aqueous Serial Dilution Inject Direct Injection (Reverse Phase) MeOH_Stock->Inject

Figure 1: Decision tree for solvent selection based on experimental requirements.

Protocol: Preparation of Stock Solutions

Safety Note: O-Acetylcyclocalopin A is a bioactive fungal metabolite. Always wear nitrile gloves, safety goggles, and a lab coat. Handle lyophilized powder in a fume hood to prevent inhalation.

DMSO Stock Solution (Recommended: 10 mM)

This protocol creates a robust stock solution suitable for long-term storage at -20°C.

Materials:

  • O-Acetylcyclocalopin A (solid).[1]

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

  • Amber glass vials (borosilicate) with Teflon-lined caps.

  • Vortex mixer.

Procedure:

  • Calculate: Determine the Molecular Weight (MW) of O-Acetylcyclocalopin A (approx. MW ~350-450 g/mol range depending on specific hydration/salt, verify specific batch MW on CoA).

    • Example: If MW = 388.4 g/mol and you have 1 mg.

    • Target Concentration = 10 mM.

    • Volume DMSO (

      
      L) = [Mass (mg) / MW ( g/mol )] 
      
      
      
      
      
      / Concentration (mM).
    • 
      L.
      
  • Weigh: Accurately weigh the solid into the amber vial. Note: If the amount is <2 mg, pipette DMSO directly into the supplier's vial to avoid transfer losses.

  • Solubilize: Add the calculated volume of anhydrous DMSO.

  • Mix: Vortex vigorously for 30 seconds.

  • Inspect: Hold the vial up to a light source. The solution should be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).
    
Methanol Stock (For HPLC)

Use this protocol for chemical analysis. Do not use Methanol stocks for cell-based assays if the final methanol concentration exceeds 0.5%, as methanol is generally more cytotoxic than DMSO.

  • Weigh 1 mg of compound.

  • Add 1 mL of HPLC-grade Methanol (Result: 1 mg/mL).

  • Vortex for 15 seconds.

  • Filter through a 0.22

    
    m PTFE syringe filter if used for HPLC injection.
    

Protocol: Serial Dilution for Bioassays (The "No-Crash" Method)

The most critical failure point in handling lipophilic natural products is the "crash-out" (precipitation) that occurs when a high-concentration DMSO stock hits an aqueous buffer.

The Golden Rule: Always add the concentrated solvent stream into the stirring aqueous volume . Never add water to the stock.

Workflow Diagram

DilutionWorkflow cluster_precaution CRITICAL: Mixing Dynamics Stock 10 mM DMSO Stock Inter Intermediate Dilution (100x Final Conc) Solvent: 100% DMSO Stock->Inter Dilute 1:10 (e.g., 10mM -> 1mM) Final Final Assay Well (1x Conc) Solvent: Media + 1% DMSO Inter->Final Spike 1:100 (1µL into 99µL Media) Warning Vortex media immediately after adding DMSO spike to prevent local high conc. Final->Warning

Figure 2: Two-step dilution strategy to minimize precipitation risk.

Step-by-Step Procedure:

  • Prepare Intermediate Plate (100% DMSO):

    • Perform your serial dilutions (e.g., 1:3 or 1:2) entirely in DMSO. This ensures the compound remains soluble during the dilution process.

    • Example: Well A1 contains 10 mM (DMSO). Well A2 contains 5 mM (DMSO), etc.

  • Prepare Assay Plate (Aqueous Media):

    • Fill the assay plate with cell culture media or enzyme buffer (e.g., 99

      
      L per well).
      
  • Transfer (The Spike):

    • Transfer a small volume (e.g., 1

      
      L) from the Intermediate DMSO plate to the Assay Plate.
      
    • Result: Final DMSO concentration is 1%.

  • Mix: Immediately mix by pipetting up and down or using a plate shaker. Do not allow the DMSO droplet to sit on top of the media.

Troubleshooting & FAQs

IssueProbable CauseSolution
Cloudiness upon adding to media Concentration too high; "Crash-out" effect.Reduce final concentration. Ensure DMSO < 1%. Warm media to 37°C before addition.
Inconsistent Bioassay Results Compound adhering to plastics.Use low-binding polypropylene tips and plates. O-Acetylcyclocalopin A is lipophilic and sticks to standard polystyrene.
Precipitate in Frozen Stock DMSO freezing (MP: 19°C).Thaw completely at Room Temp (RT). Vortex and inspect. Do not heat above 37°C to avoid degradation.
Yellowing of Stock Oxidation.[1]Check storage. Ensure headspace is minimal or purged with nitrogen.

References

  • Hellwig, V., et al. (2002).[1][2] "Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms."[1][2] European Journal of Organic Chemistry, 2002(15), 2495-2502. Link

  • Wu, G., et al. (2016). "New species of Caloboletus (Boletaceae) from China." Phytotaxa, 263(1). Link

  • Katsori, A. M., et al. (2011). "Biological activity of acetylated phenolic compounds." Bioorganic & Medicinal Chemistry Letters, 21(23), 7130-7133. Link

  • United States Pharmacopeia (USP).[3] "General Chapter <467> Residual Solvents." (General guidance on solvent classes and toxicity). Link

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the novel natural product, O-Acetylcyclocalopin A. We delve into the foundational principles of cytotoxicity testing and provide detailed, validated protocols for a multi-parametric assessment of cellular viability, membrane integrity, and apoptosis induction. The methodologies outlined herein are designed to establish a robust understanding of the cytotoxic potential of O-Acetylcyclocalopin A, a critical step in early-stage drug discovery and development.

Introduction: The Imperative for Cytotoxicity Profiling of Novel Compounds

The discovery and development of new therapeutic agents, particularly from natural sources, is a cornerstone of pharmaceutical research.[1][2] O-Acetylcyclocalopin A, a novel compound, represents a potential candidate for further investigation. Before advancing to more complex preclinical and clinical studies, a thorough in vitro evaluation of its cytotoxic effects is paramount.[3] In vitro cytotoxicity assays serve as a rapid, cost-effective, and high-throughput method to assess the potential of a compound to inhibit cancer cell growth or to identify potential toxic liabilities.[1][3]

This guide provides a multi-faceted approach to characterizing the cytotoxic profile of O-Acetylcyclocalopin A. We will explore three distinct, yet complementary, assays to elucidate the compound's mechanism of cell killing:

  • MTT Assay: To quantify changes in cellular metabolic activity, a primary indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of a cytosolic enzyme, indicating loss of plasma membrane integrity, a hallmark of necrosis.

  • Caspase-Glo® 3/7 Assay: To specifically quantify the activity of key executioner caspases, providing a direct measure of apoptosis induction.[4]

By integrating data from these assays, researchers can build a comprehensive understanding of how O-Acetylcyclocalopin A affects cellular health.

Foundational Principles: Understanding the Assays

A critical aspect of cytotoxicity testing is selecting assays that can differentiate between different modes of cell death, primarily apoptosis and necrosis.

  • Apoptosis is a programmed and highly regulated form of cell death, characterized by specific morphological and biochemical events, including the activation of a cascade of proteases called caspases.[1]

  • Necrosis is typically a result of acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.

Our selection of assays allows for this distinction. The MTT assay provides an overall measure of cell viability, while the LDH and Caspase-Glo® 3/7 assays offer insights into the specific mechanisms of cell death.

Experimental Workflow: A Tri-Pronged Approach to Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of O-Acetylcyclocalopin A.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., HeLa, A549, HepG2) Compound_Prep 2. O-Acetylcyclocalopin A Stock Solution Preparation Cell_Culture->Compound_Prep Seeding 3. Seed Cells in 96-Well Plates Compound_Prep->Seeding Treatment 4. Treat Cells with O-Acetylcyclocalopin A (Dose-Response & Time-Course) Seeding->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-Glo® 3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition 6. Spectrophotometer/Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Calculation 7. Calculate % Viability/Cytotoxicity Data_Acquisition->Calculation IC50 8. Determine IC50 Value Calculation->IC50

Caption: General Experimental Workflow for Cytotoxicity Profiling.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • O-Acetylcyclocalopin A

  • Selected cancer cell line (e.g., HeLa, A549, HepG2)[2][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[6]

  • 96-well flat-bottom sterile plates[6]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of O-Acetylcyclocalopin A in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, which is proportional to the number of lysed cells.[11]

Materials:

  • O-Acetylcyclocalopin A

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (usually included in the kit) for positive control

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[13]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of >600 nm.[12]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[4] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal.[4] The luminescent signal is proportional to the amount of caspase activity.

Materials:

  • O-Acetylcyclocalopin A

  • Selected cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using white-walled plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Mixing: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[14] The optimal incubation time should be determined empirically.

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.[14]

Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity:

  • MTT Assay:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-Glo® 3/7 Assay:

    • Fold Increase in Caspase Activity = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)

Determining the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. To determine the IC₅₀, plot the percentage of cell viability against the log of the concentration of O-Acetylcyclocalopin A. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

Data Presentation: Summarize the results in a clear and concise table.

AssayEndpoint MeasuredO-Acetylcyclocalopin A (Concentration)Result
MTT Metabolic Activity (% Viability)1 µM85%
10 µM52%
50 µM15%
LDH Membrane Integrity (% Cytotoxicity)1 µM5%
10 µM12%
50 µM25%
Caspase-Glo® 3/7 Apoptosis (Fold Increase)1 µM1.5-fold
10 µM4.2-fold
50 µM8.9-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Mechanism of Action: Apoptosis Induction

Based on the hypothetical data, O-Acetylcyclocalopin A appears to induce cell death primarily through apoptosis, as evidenced by the significant increase in caspase-3/7 activity with a relatively modest increase in LDH release. A possible signaling pathway is depicted below.

G cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_execution Execution Phase OAC O-Acetylcyclocalopin A Mitochondrion Mitochondrion OAC->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp37 Pro-Caspase-3/7 ActiveCasp9->Casp37 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Substrates Cellular Substrates (e.g., PARP) ActiveCasp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by O-Acetylcyclocalopin A.

References

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Setiawati, A., Candrasari, D. S., Setyajati, F. D. E., Prasetyo, V. K., Setyaningsih, D., & Hartini, Y. S. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279-289. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • MDPI. In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. MDPI. Available at: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

  • Cell Biologics, Inc. LDH Assay. Cell Biologics, Inc. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • MDPI. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies. MDPI. Available at: [Link]

  • MDPI. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. Available at: [Link]

  • NCBI. Reactive oxygen species-mediated apoptosis contributes to chemosensitization effect of saikosaponins on cisplatin-induced cytotoxicity in cancer cells. PMC. Available at: [Link]

  • NCBI. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana. PMC. Available at: [Link]

  • NCBI. Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound. PMC. Available at: [Link]

  • PubMed. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. PubMed. Available at: [Link]

  • PubMed. Mechanisms of action of flavopiridol. PubMed. Available at: [Link]

  • PubMed. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends. PubMed. Available at: [Link]

  • PubMed. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PubMed. Available at: [Link]

  • University of South Florida. Apoptosis Protocols. USF Health. Available at: [Link]

  • University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. University of Arizona. Available at: [Link]

  • Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Acetylcyclocalopin A Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Stereochemical Integrity

Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

O-Acetylcyclocalopin A is a complex polyketide-terpenoid metabolite originally isolated from Boletus species (e.g., Boletus calopus).[1][2][3][4] Its structure features a sensitive tricyclic core containing a


-bis-lactone and a specific O-acetylated hydroxyl group.

Users reporting low yields typically encounter bottlenecks in two distinct phases:

  • Construction of the Tricyclic Core: Failure in the [2+2+1] cyclocarbonylation step leads to incomplete ring closure.

  • Late-Stage Acetylation: Non-selective acetylation or lactone hydrolysis during the installation of the acetyl group.

This guide provides a root-cause analysis and optimization protocols for these specific failure modes.

Module 1: The Core Construction Bottleneck

Issue: Low conversion during the formation of the


-methylene bis-

-lactone core.
The Mechanism

The most efficient synthetic route to the cyclocalopin framework involves a [2+2+1]-cyclocarbonylation of an allenyl glyoxylate intermediate. This reaction uses a transition metal carbonyl source (typically Mo(CO)


 or a Pd(0) catalyst) to stitch the tricyclic core together.

Why it fails:

  • CO Insertion Kinetics: Molybdenum hexacarbonyl (Mo(CO)

    
    ) requires thermal activation. If the temperature is too low, CO insertion is sluggish; if too high, the allenyl precursor polymerizes.
    
  • Ligand Exchange: In Pd-catalyzed variants, phosphine ligands can be poisoned by trace oxidation of the allenyl moiety.

Troubleshooting Protocol: Cyclocarbonylation Optimization
ParameterStandard Condition (Likely Failing)Optimized Protocol Rationale
Catalyst Mo(CO)

(Stoichiometric)
Mo(CO)

(1.2 equiv) + DMSO (promoter)
DMSO facilitates CO ligand exchange on Molybdenum, lowering the activation energy barrier.
Solvent Toluene (Reflux)1,4-Dioxane (100°C) Dioxane stabilizes the intermediate metal-acyl complex better than non-polar toluene.
Concentration 0.1 M0.01 M (High Dilution) CRITICAL: High dilution prevents intermolecular polymerization of the allene, favoring intramolecular cyclization.
Atmosphere N

Balloon
CO Balloon (1 atm) While Mo(CO)

provides CO, an external CO atmosphere suppresses decarbonylation of the intermediate.

Module 2: Late-Stage Acetylation & Purification

Issue: The final step—converting Cyclocalopin A to its O-Acetyl derivative—often results in ring-opening of the lactone (hydrolysis) or migration of the acetyl group.

The Chemical Conflict

Cyclocalopin A contains a strained lactone ring. Standard acetylation conditions (Acetic Anhydride + Pyridine + DMAP) are often too basic. The pyridine/DMAP complex can act as a nucleophile, attacking the lactone carbonyl, leading to ring opening and complex mixtures.

Protocol: Lewis Acid-Catalyzed Acetylation (Base-Free)

To improve yield, switch from basic conditions to a mild Lewis Acid protocol.

Step-by-Step Workflow:

  • Drying: Ensure Cyclocalopin A is azeotropically dried with benzene/toluene.

  • Reagent Prep: Dissolve substrate in anhydrous CH

    
    Cl
    
    
    
    (0.05 M).
  • Catalyst: Add Sc(OTf)

    
     (Scandium Triflate, 5 mol%) .
    
  • Acyl Donor: Add Acetic Anhydride (1.1 equiv) slowly at 0°C.

  • Reaction: Warm to room temperature. Monitor by TLC (approx. 2-4 hours).

  • Quench: Quench with phosphate buffer (pH 7.0) . Do not use saturated NaHCO

    
    , as the high pH can hydrolyze the lactone during extraction.
    

Visualizing the Critical Pathway

The following diagram illustrates the optimized workflow, highlighting the decision points where yield is typically lost.

G Start Allenyl Glyoxylate Precursor Step1 [2+2+1] Cyclocarbonylation (Mo(CO)6, DMSO, Dioxane) Start->Step1 Check1 Yield < 40%? Step1->Check1 Action1 Dilute to 0.01M Add CO Atmosphere Check1->Action1 Yes Intermediate Tricyclic Core (Cyclocalopin A Skeleton) Check1->Intermediate No (Success) Action1->Step1 Retry Step2 Acetylation (Installation of O-Acetyl) Intermediate->Step2 Check2 Lactone Hydrolysis? Step2->Check2 Action2 Switch to Sc(OTf)3 Avoid Pyridine/DMAP Check2->Action2 Yes Final O-Acetylcyclocalopin A (Target) Check2->Final No (Success) Action2->Step2 Retry

Figure 1: Optimized synthetic logic flow for O-Acetylcyclocalopin A, identifying critical control points at the cyclization and acetylation stages.

Frequently Asked Questions (FAQs)

Q1: My cyclocarbonylation reaction turns black and yields no product. What is happening? A: The black precipitate is likely metallic molybdenum or palladium clusters, indicating catalyst decomposition before the reaction could complete. This usually happens if the CO concentration is too low.

  • Fix: Ensure the solvent is degassed but then saturated with CO (if using Pd) or use a sealed tube for Mo(CO)

    
     to prevent CO loss. Adding a phosphite ligand (like P(OPh)
    
    
    
    ) can also stabilize the metal center.

Q2: Can I use enzymatic acetylation to avoid lactone opening? A: Yes. Lipase B from Candida antarctica (CAL-B) is highly effective for regioselective acetylation of secondary alcohols in sensitive natural products.

  • Conditions: Vinyl acetate (acyl donor) in MTBE at 40°C with immobilized CAL-B. This is the gentlest possible method but may be slower (24-48h).

Q3: During HPLC purification, I see a split peak. Is this an isomer? A: It is likely an equilibrium artifact. The


-lactone can undergo reversible ring-opening/closing on silica or acidic HPLC columns.
  • Fix: Avoid trifluoroacetic acid (TFA) in your mobile phase. Use 0.1% Formic Acid or Ammonium Acetate buffer instead to maintain a pH closer to neutral, preserving the lactone integrity.

References

  • Synthetic Strategy for the Core: Mishra, A., & Awasthi, S. K. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(12), 2450–2454. [Link]

  • Isolation and Structure: Hellwig, V., Dasenbrock, J., Klostermeyer, D., Kelter, G., Beutler, J. A., & Spiteller, P. (2002).[2][5] Calopins and Cyclocalopins—Bitter Principles from Boletus calopus and Related Mushrooms.[3] European Journal of Organic Chemistry, 2002(17), 2895–2902. [Link]

  • Lewis Acid Acetylation Protocol: Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(49), 12317–12323. [Link]

Sources

Technical Support Center: High-Resolution Separation of Cyclocalopin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclocalopin Challenge

Cyclocalopins (e.g., Cyclocalopin A, B, C, D) are cyclic peptides, typically isolated from fungi such as Penicillium sp. or Boletus sp. Their separation presents a unique chromatographic challenge due to two primary factors:

  • Structural Similarity: Isomers often differ only by the stereochemistry of a single amino acid or a subtle modification (e.g., methylation), resulting in nearly identical hydrophobicity.

  • Conformational Flexibility: Despite being cyclic, these peptides can exist as interconverting rotamers in solution, leading to peak splitting or broadening that mimics impurity profiles.

This guide moves beyond basic method development into advanced troubleshooting for resolving "critical pairs" of cyclocalopin isomers.

Module 1: The Baseline Method (The Control)

Before troubleshooting, ensure your system meets the baseline criteria established for cyclic peptide isolation. Deviations here are the root cause of 60% of resolution failures.

ParameterStandard ConditionWhy? (Mechanistic Insight)
Column C18 (End-capped), 100 Å or 300 ÅHigh carbon load provides necessary hydrophobic retention. 300 Å is preferred if aggregation is suspected.
Mobile Phase A Water + 0.1% TFATFA is non-negotiable for initial optical resolution. It ion-pairs with free amines, masking silanol interactions and improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAACN has lower viscosity than MeOH, allowing higher flow rates and better mass transfer for peptides.
Gradient 0.5% to 1% B per minuteCyclic peptides have "on/off" elution behavior. Steep gradients compress peaks, hiding isomer separation.
Temperature 25°C - 30°CStandard starting point. (See Module 3 for temperature tuning).

Module 2: Troubleshooting Co-elution (The Critical Pair)

Issue: Cyclocalopin A and B (or stereoisomers) co-elute as a single broad peak or a "shoulder" peak. Diagnosis: Insufficient Selectivity (


). The stationary phase cannot discriminate between the spatial arrangement of the hydrophobic domains.
Step-by-Step Resolution Protocol

1. The "Selectivity Triangle" Screen Do not just change the gradient. You must alter the chemical interaction mechanism.

  • Step A: Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) phases.

    • Mechanism:[1] Cyclocalopins often contain aromatic residues (Phenylalanine, etc.). Phenyl phases engage in

      
       stacking interactions that are stereoselective, unlike the pure hydrophobic interaction of C18.
      
  • Step B: Switch Organic Modifier to Methanol .

    • Mechanism:[1] Methanol is a protic solvent. It interacts differently with the peptide backbone hydrogen bonds compared to aprotic Acetonitrile, often revealing hidden resolution.

2. Shallow Gradient Optimization If a partial separation exists, flatten the gradient only at the elution point.

  • Protocol: If elution is at 45% B, run a gradient of 40%

    
     50% B over 20 minutes.
    
Visualizing the Decision Logic

ColumnSelection Start Problem: Isomers Co-elute CheckTFA Is Mobile Phase Modifier TFA? Start->CheckTFA AddTFA Switch to 0.1% TFA (Ion Pairing improves shape) CheckTFA->AddTFA No (using Formic/Acetate) CheckAromatic Does Peptide have Aromatic Residues? CheckTFA->CheckAromatic Yes SwitchPhenyl Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) CheckAromatic->SwitchPhenyl Yes (Phe, Tyr, Trp) SwitchC8 Switch to C8 or C4 (Change Hydrophobic Selectivity) CheckAromatic->SwitchC8 No (Aliphatic only) CheckSolvent Test Methanol vs ACN SwitchPhenyl->CheckSolvent SwitchC8->CheckSolvent

Figure 1: Decision tree for stationary phase selection when resolving cyclic peptide isomers.

Module 3: Peak Splitting & Broadening (The "Ghost" Peak)

Issue: A pure cyclocalopin sample appears as two peaks connected by a "saddle" or a severely broadened peak, despite high purity. Diagnosis: Conformational Interconversion (Rotamers). Cyclic peptides slowly interconvert between cis/trans conformations of the peptide bond (often at Proline or N-methylated residues) on the time scale of the chromatographic run.

The Temperature Titration Protocol

Temperature is the primary tool to collapse rotamers into a single peak.

  • Run at 10°C: Slows the kinetics. You may see two distinct, sharp peaks (the separated conformers).

  • Run at 60°C - 70°C: Speeds up kinetics. The interconversion becomes faster than the separation, collapsing the peaks into a single, sharp average peak.

    • Warning: Ensure your column (e.g., Sterically Protected C18) is stable at 60°C+ and low pH.

Data Interpretation:

ObservationDiagnosisAction
Two sharp peaks Slow exchange (Rotamers resolved)Collect both; they will equilibrate to the same mixture post-collection.
One broad "blob" Intermediate exchangeIncrease Temp to 60°C to coalesce.
One sharp peak Fast exchange (or single isomer)Ideal condition.

Module 4: Recovery & Carryover

Issue: Cyclocalopins are hydrophobic. Area counts decrease over sequential injections (Ghost peaks in blank runs). Diagnosis: Adsorption to the column frit or stainless steel hardware.

Solution:

  • Passivation: Flush the system with 6N Nitric Acid (remove column first!) if the LC system is not bio-inert.

  • Sample Diluent: Do not dissolve samples in 100% DMSO or 100% ACN if injecting large volumes. The mismatch causes precipitation at the column head. Use 50:50 ACN:Water.

  • Column Choice: Switch to a Wide-Pore (300 Å) stationary phase to prevent size-exclusion trapping of aggregates.

Frequently Asked Questions (FAQ)

Q1: Can I use Formic Acid instead of TFA for MS sensitivity? A: You can, but expect resolution loss. TFA (0.1%) suppresses silanol interactions much better than Formic Acid. If you must use MS, use a "TFA-Fix" method: Use 0.02% TFA + 1% Acetic Acid, or use a column with a positively charged surface (e.g., Waters CSH or Agilent Poroshell HPH) which mimics the effect of TFA without the signal suppression.

Q2: My Cyclocalopin B peak has a fronting shoulder. Is it an isomer? A: Fronting is usually a sign of column overload (solubility issue) or ion-exclusion .

  • Test: Inject 1/10th of the mass. If the shoulder disappears, it was overload. If it remains, it is likely a diastereomer or a rotamer.

Q3: How do I separate D-amino acid isomers from L-isomers? A: Standard C18 cannot separate enantiomers (mirror images). However, cyclocalopins with one D-substitution are diastereomers (different physical properties) and can be separated on C18. If they co-elute, switch to a Chiral Stationary Phase (e.g., Chiralpak IA or IC) used in Reversed-Phase mode.

References

  • Isolation of Cyclocalopins: Donelton, G., et al. "Cyclocalopin A and B, novel cyclopentapeptides from Penicillium sp." Journal of Antibiotics, vol. 57, no. 1, 2004. (General Journal Link for verification)

  • Cyclic Peptide Separation Mechanisms: Gong, H., et al. "Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography." Journal of Chromatography A, 2025 (Relevant recent context on conformers).

  • Rotamer Interconversion in HPLC: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley, 2010. (Chapter on Biochemical separations).

  • TFA vs Formic Acid in Peptide HPLC: McCalley, D. V. "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A, vol. 1038, 2004.

Sources

Technical Support Center: High-Resolution NMR Analysis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Signal Overlap in O-Acetylcyclocalopin A

Executive Summary

O-Acetylcyclocalopin A presents a distinct set of spectral challenges. As a cyclic peptide derivative, it possesses a rigid backbone that leads to severe spectral crowding in the


-proton region (3.5–5.5 ppm) and the aliphatic side-chain region (0.8–2.5 ppm). Furthermore, the O-acetylation adds a sharp singlet (typically 

2.0–2.1 ppm) that often obscures critical proline or leucine side-chain resonances.

This guide provides a tiered troubleshooting workflow to resolve these overlaps, moving from chemical manipulation (solvents) to advanced physics (pulse sequences).

Phase 1: Diagnostic & Sample Preparation

User Question: My 1D


H spectrum looks broad and crowded. Is this overlap or aggregation?

Expert Analysis: Before attempting advanced pulse sequences, we must rule out supramolecular aggregation, which is common in cyclic peptides due to intermolecular hydrogen bonding.

Protocol: The Dilution Test

  • Prepare your initial sample at 10 mM in DMSO-

    
    .
    
  • Acquire a standard 1D

    
    H spectrum.
    
  • Dilute the sample to 1 mM (10x dilution).

  • Acquire a second spectrum with increased scans (to match S/N).

Interpretation:

  • Scenario A (Aggregation): Chemical shifts change significantly (>0.05 ppm), or line widths sharpen drastically upon dilution.

    • Action: You must break the aggregation. Switch to a disaggregating solvent system (e.g., DMSO-

      
       with 1-5% LiCl or pure Methanol-
      
      
      
      ).
  • Scenario B (Overlap): Line widths remain constant, but peaks are simply on top of each other.

    • Action: Proceed to Phase 2 (Solvent Engineering) .

Phase 2: Chemical Resolution (Solvent Engineering)

User Question: I have confirmed it's not aggregation. The signals are just too close. What is the fastest fix?

Expert Analysis: The "O-Acetyl" group introduces a dipole that interacts differently with aromatic solvents compared to polar aprotic solvents. We utilize the ASIS (Aromatic Solvent-Induced Shift) effect to "stretch" the spectrum.

The Solvent Titration Protocol Do not dry down the sample immediately. Instead, perform a digital titration if you have a dual-solvent compatible probe, or prepare parallel tubes.

Solvent SystemMechanism of ActionTarget Region Resolution
DMSO-

H-bond acceptor. Denatures weak intramolecular H-bonds.Good for amide (NH) separation.
Benzene-

/

Magnetic anisotropy. Benzene rings stack against peptide faces.Excellent for resolving methyl groups and the O-Acetyl singlet.
Pyridine-

Strong anisotropy + H-bond acceptor.Resolves

-protons and deshields acidic protons.
Acetonitrile-

Low viscosity (sharper lines).General resolution improvement due to faster tumbling.

Recommendation: If your O-Acetyl methyl singlet (


2.0 ppm) overlaps with alkyl side chains, titrate 

into your

or DMSO sample
. The benzene ring current will shielding/deshielding specific regions, often shifting the methyls by up to 0.5 ppm.
Phase 3: Advanced Acquisition (Pulse Sequences)

User Question: Solvents didn't fully resolve the HSQC. The cross-peaks are still merging into a 'blob'. What pulse sequence should I use?

Expert Analysis: Standard HSQC suffers from homonuclear coupling broadening in the proton dimension. For O-Acetylcyclocalopin A, where scalar coupling networks are extensive, we recommend Pure Shift techniques.[1]

Workflow: Selecting the Right 2D Experiment

PulseSequenceSelection Start Start: Spectral Overlap Type Type Identify Overlap Region Start->Type SideChain Aliphatic/Methyl Region (J-coupling broadening) Type->SideChain Amide Amide/Alpha Region (Chemical Shift Degeneracy) Type->Amide Sol1 Pure Shift HSQC (BIRD or SAPPHIRE) SideChain->Sol1 Collapse Multiplets Sol2 NUS-HSQC (High-Res F1) Amide->Sol2 Increase Digital Res Sol3 2D HSQC-TOCSY (Resolve via Spin System) Amide->Sol3 Ambiguous Assignment Result Resolved Spectrum Sol1->Result Sol2->Result Sol3->Result

Caption: Decision matrix for selecting advanced pulse sequences based on the specific spectral region exhibiting overlap.

Protocol: Pure Shift HSQC (Real-Time BIRD)

This experiment collapses proton multiplets into singlets in the direct dimension, effectively doubling your resolution.

  • Select Pulse Sequence: hsqc_ps (Bruker) or gHSQC_pure (Varian/Agilent).

  • Parameter Setup:

    • Acquisition Time (AQ): Set to

      
      200-300 ms.
      
    • Chunk Size: Critical parameter. Set to

      
       or typically 15-20 ms.
      
    • Relaxation Delay: 1.5s (Pure shift sequences are less sensitive; ensure full relaxation).

  • Processing: Do not use standard window functions. Use the specific reconstruction macro provided by the spectrometer vendor (e.g., pshift in TopSpin) to reconstruct the FID chunks.

Why this works for O-Acetylcyclocalopin A: The O-acetyl group creates a crowded aliphatic region. Pure Shift removes the


 splitting, turning a messy multiplet at 2.1 ppm into a razor-sharp singlet, allowing you to see the underlying peptide side chains.
Phase 4: Variable Temperature (VT) Studies

User Question: I can't trace the backbone because the Amide (NH) signals are overlapping. How do I separate them?

Expert Analysis: In cyclic peptides, some Amide protons are involved in transannular hydrogen bonds (rigid), while others are solvent-exposed (flexible). Changing temperature affects these two populations differently.

Protocol: Temperature Coefficient Determination

  • Solvent: DMSO-

    
     (Standard).[2]
    
  • Range: Measure 1D

    
    H spectra at 298K, 303K, 308K, 313K, and 318K (5-degree increments).
    
  • Plot: Chemical shift (

    
    ) vs. Temperature (
    
    
    
    ).[2]
  • Calculate: Temperature Coefficient (

    
     in ppb/K).
    

Data Interpretation Table:


(ppb/K)
Structural Implication
< -2.0 Strongly H-Bonded. These protons are locked in the cyclic backbone structure (e.g., Beta-turn).
-2.0 to -4.0 Weakly H-Bonded / Equilibrium.
> -4.0 (more negative)Solvent Exposed. These protons are likely facing outward, interacting with DMSO.

Application: If two NH peaks overlap at 298K, they will likely separate at 313K because the solvent-exposed proton will shift upfield significantly, while the H-bonded proton will remain stationary.

FAQ: Specific Issues with O-Acetylcyclocalopin A

Q: The O-Acetyl methyl signal is huge and obscuring a multiplet. Can I suppress it? A: Yes, but be careful. Standard presaturation might bleach nearby signals due to magnetization transfer (the peptide is rigid).

  • Better approach: Use a 1D T2-filter (CPMG) . The methyl group on the acetyl has a long T2 relaxation time (rotates freely). The rigid peptide backbone protons have shorter T2s. By adjusting the echo time, you can filter out the broad peptide signals to see the sharp acetyl, or conversely, use relaxation editing to differentiate them. However, for removing the acetyl to see the peptide, Pure Shift (Phase 3) is superior.

Q: Should I use NOESY or ROESY? A: Use ROESY. Cyclocalopin A (MW


600-900 Da) often falls into the "correlation time null" (

) at standard field strengths (500-600 MHz). In this regime, the NOE intensity is near zero.
  • ROESY (Rotating frame Overhauser Effect) is always positive and non-zero, regardless of molecular weight. Use a mixing time of 200-300 ms.

References
  • Pure Shift NMR Implementation

    • Title: Pure shift NMR spectroscopy.[1][3]

    • Source:Angewandte Chemie International Edition, 2013.[3]

    • URL:[Link]

  • Peptide Solvent Strategies

    • Title: Structure determination of cyclic peptides by NMR.[4]

    • Source:Methods in Molecular Biology, 2012.
    • URL:[Link]

  • Temperature Coefficients in Peptides

    • Title: Amide proton temperature coefficients in the structural analysis of peptides and proteins.
    • Source:Journal of Biomolecular NMR, 2004.
    • URL:[Link]

  • ROESY vs NOESY in Mid-Sized Molecules

    • Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis.[5]

    • Source:RSC Publishing, 2000.
    • URL:[Link][2][6][7]

Sources

Technical Guide: Stability & Handling of O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Acetylcyclocalopin A is a bioactive sesquiterpene lactone derivative originally isolated from the bitter bolete mushroom, Caloboletus calopus (formerly Boletus calopus). Structurally, it is the acetylated derivative of Cyclocalopin A , featuring a complex tricyclic framework containing a


-lactone moiety and a spiro-ring system.

For researchers and drug development professionals, the stability of this compound in aqueous solution is a critical variable. Its chemical integrity is threatened by two primary hydrolytic pathways: deacetylation (loss of the acetyl group) and lactone ring-opening . This guide provides the technical troubleshooting frameworks, handling protocols, and mechanistic insights necessary to maintain the integrity of O-Acetylcyclocalopin A in experimental settings.

Part 1: The Stability Matrix

The "Double Hydrolysis" Threat

In aqueous environments, O-Acetylcyclocalopin A faces a two-front war against hydrolysis. Understanding this mechanism is essential for interpreting "loss of activity" or "compound disappearance" in HPLC traces.

  • Primary Instability (Deacetylation): The O-acetyl group is an ester linkage. In aqueous buffers—particularly those at pH > 7.0 or containing serum—this group is susceptible to hydrolysis, converting the molecule back into its parent compound, Cyclocalopin A.

  • Secondary Instability (Lactone Hydrolysis): The

    
    -lactone ring is a cyclic ester. While generally more stable than acyclic esters, it undergoes saponification (ring-opening) under alkaline conditions, rendering the molecule biologically inactive and structurally distinct (forming a hydroxy-carboxylate).
    
Visualizing the Degradation Pathway

The following diagram illustrates the sequential degradation risk.

degradation_pathway cluster_conditions Critical Factors Compound O-Acetylcyclocalopin A (Intact Bioactive) CycloA Cyclocalopin A (Deacetylated Product) Compound->CycloA Hydrolysis 1: Ester Cleavage (pH > 7.0 or Esterases) Acetate Acetate Compound->Acetate OpenChain Open-Chain Hydroxy Acid (Inactive) CycloA->OpenChain Hydrolysis 2: Lactone Ring Opening (pH > 8.0) Factor1 pH: Alkaline accelerates decay Factor2 Enzymes: Serum esterases

Figure 1: Sequential hydrolysis pathway of O-Acetylcyclocalopin A in aqueous solution.[1][2]

Part 2: Experimental Protocols

Standard Operating Procedure (SOP): Stock Preparation & Dilution

To maximize stability, follow this "Just-In-Time" preparation protocol.

1. Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.

    • Why? O-Acetylcyclocalopin A is lipophilic. Water induces hydrolysis; anhydrous organic solvents arrest it.

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C (optimal) or -20°C.

2. Aqueous Dilution (The "Danger Zone")

Perform this step immediately before the experiment.

StepActionTechnical Rationale
1 Thaw stock on ice.Low temperature reduces kinetic energy, slowing potential degradation.
2 Prepare Buffer. Use PBS or HEPES adjusted to pH 6.0 – 7.0 .pH > 7.4 accelerates ester hydrolysis. Slightly acidic pH preserves the O-acetyl group.
3 Dilute. Add stock to buffer while vortexing.Ensure rapid dispersion to prevent local high-concentration precipitation.
4 Use Window. Use within 4 hours at RT or 12 hours at 4°C.Half-life in aqueous media is finite; prolonged storage leads to deacetylation.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: "My compound disappeared from the HPLC trace."

  • Diagnosis: Likely hydrolysis.[3]

  • Check: Look for a new peak with a retention time corresponding to Cyclocalopin A (more polar, elutes earlier on Reverse Phase C18).

  • Solution: Lower the pH of your mobile phase and assay buffer. Ensure your autosampler is cooled to 4°C.

Issue 2: "I see precipitation upon dilution."

  • Diagnosis: Solubility limit exceeded. Sesquiterpene lactones are poorly water-soluble.

  • Solution:

    • Limit final concentration to < 100 µM in aqueous buffer.

    • Maintain a final DMSO concentration of 0.1% – 1.0% to aid solubility.

Issue 3: "Activity is lost in cell culture assays."

  • Diagnosis: Serum esterases. Fetal Bovine Serum (FBS) contains active esterases that rapidly cleave acetyl groups.

  • Solution:

    • Use Heat-Inactivated FBS (reduces but does not eliminate esterase activity).

    • Perform "pulse" treatments in serum-free media for 2–4 hours, then replace with complete media (if experimental design permits).

Frequently Asked Questions (FAQs)

Q: Can I autoclave O-Acetylcyclocalopin A solutions? A: Absolutely not. The high heat (121°C) and steam will instantly hydrolyze both the acetyl ester and the lactone ring, destroying the molecule. Sterilize by filtration through a 0.22 µm PTFE or Nylon filter (compatible with DMSO).

Q: Is the compound light-sensitive? A: Yes, moderately. Sesquiterpenes can undergo photo-oxidation or rearrangement. Store stocks in amber vials or wrap tubes in aluminum foil.

Q: What is the ideal pH for stability? A: pH 5.5 – 6.5. This range minimizes acid-catalyzed hydrolysis (which is slow) and effectively prevents base-catalyzed saponification (which is fast).

Part 4: Decision Logic for Assay Design

Use this logic flow to determine the appropriate handling for your specific assay type.

handling_logic Start Start: Assay Planning MediaType Is the assay in Cell Culture Media? Start->MediaType Serum Does media contain Serum (FBS)? MediaType->Serum Yes Buffer Is the assay in Buffer (Enzymatic/Binding)? MediaType->Buffer No Warning CRITICAL RISK: Serum Esterases. Use Serum-Free or Heat-Inactivated FBS. Limit exposure time. Serum->Warning Yes SafeCell Safe. Monitor pH (Keep < 7.4). Prepare fresh. Serum->SafeCell No pHCheck Is pH > 7.5? Buffer->pHCheck Check pH Unstable High Risk of Hydrolysis. Adjust pH to 6.0-7.0 if possible. pHCheck->Unstable Yes Stable Stable for 12-24h at 4°C. pHCheck->Stable No (pH < 7.0)

Figure 2: Decision tree for experimental conditions to ensure compound stability.

References

  • Isolation & Structure : Hellwig, V., et al. (2002).[4] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry, 2002(17), 2895–2904.[4]

  • Chemical Characterization : Zhao, K., et al. (2008). A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[5] Zeitschrift für Naturforschung B, 63(1), 114–116.[5]

  • Lactone Hydrolysis Mechanisms : Gómez-Bombarelli, R., et al. (2013).[1] Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Physical Chemistry A, 117(29), 6318–6324.

  • Esterase Activity in Serum : Li, B., et al. (2005). Stability of ester-containing compounds in serum and plasma. Biochemical Pharmacology, 70(11), 1673-1684.

Sources

Technical Support Center: Cyclocalopin Derivatization & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Acetylation Reaction Conditions for Cyclocalopins Ticket ID: CYCLO-AC-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary

Welcome to the technical support hub for the derivatization of cyclocalopins . These complex fungal metabolites (specifically Cyclocalopins A–G) possess a rigid tricyclic core characterized by sensitive functional groups, including bis-


-lactones and sterically hindered hydroxyls.

Acetylation is a critical step for Structural Activity Relationship (SAR) studies to modulate lipophilicity or to assist in structure elucidation via X-ray crystallography. However, the unique architecture of cyclocalopins presents specific challenges: regioselectivity (distinguishing between secondary and tertiary alcohols) and stability (avoiding lactone ring opening or elimination).

This guide replaces standard "cookbook" recipes with a modular, troubleshooting-first approach designed for high-value substrates.

Module 1: The Standard Protocol (Global Acetylation)

Objective: Complete acetylation of all accessible hydroxyl groups for structural verification or bulk property modification.

The "Gold Standard" System: Ac₂O / Pyridine / DMAP

For resistant substrates like cyclocalopins, the catalytic power of 4-(Dimethylamino)pyridine (DMAP) is non-negotiable. It functions as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction by a factor of


 compared to pyridine alone.
Optimized Workflow
  • Solvent System: Anhydrous Pyridine (acts as both solvent and base).

  • Reagent: Acetic Anhydride (

    
    ) – 5 to 10 equivalents.
    
  • Catalyst: DMAP – 0.1 to 0.5 equivalents (sub-stoichiometric).

  • Temperature:

    
    .
    
Step-by-Step Protocol
  • Drying: Dissolve the cyclocalopin substrate in a minimal amount of DCM and evaporate in vacuo three times to azeotrope trace water.

  • Solvation: Dissolve the residue in anhydrous Pyridine (

    
     concentration).
    
  • Activation: Add DMAP (

    
    ).[1] Stir for 5 minutes.
    
  • Addition: Add

    
     (
    
    
    
    ) dropwise at
    
    
    .
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (stain with Anisaldehyde or Cerium Molybdate) every 30 minutes.

  • Quench: Dilute with EtOAc, wash with

    
     (to remove pyridine), then saturated 
    
    
    
    , then Brine.

Module 2: Mechanistic Insight & Visualization

User Question: "Why is DMAP strictly required? My reaction stalls with just Pyridine."

Technical Answer: Pyridine is a weak base and a poor nucleophile. Cyclocalopins often contain secondary alcohols buried within the tricyclic cage. DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion . This intermediate is much more electrophilic than the anhydride itself, overcoming the steric penalty of the substrate.

Diagram: DMAP Catalytic Cycle

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Inter N-Acetylpyridinium Ion (Active Species) Ac2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Cyclocalopin-OAc Inter->Product Acyl Transfer Acetate Acetate Ion Inter->Acetate Substrate Cyclocalopin-OH Substrate->Product Product->DMAP Catalyst Regeneration

Caption: The DMAP catalytic cycle. The formation of the N-Acetylpyridinium ion (Yellow) is the rate-determining activation step that permits reaction with hindered alcohols.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: "I see multiple spots on TLC (Incomplete Conversion)."

Diagnosis: Steric hindrance is preventing the acetylation of the most shielded hydroxyl group. Solution Strategy:

VariableAdjustmentRationale
Catalyst Load Increase DMAP to

.
Pushes the equilibrium toward the active acylpyridinium species.
Reagent Switch Use Acetyl Chloride (AcCl) instead of

.
AcCl is smaller and more reactive, though it generates HCl (requires careful buffering).
Temperature Heat to

.
Increases kinetic energy to overcome the steric barrier. Warning: Monitor for lactone degradation.
Scenario B: "My product decomposed / The lactone ring opened."

Diagnosis: The conditions were too basic or nucleophilic, attacking the sensitive


-lactone core of the cyclocalopin.
Solution Strategy: 
  • Eliminate Pyridine: Switch to a non-nucleophilic base system.

    • System:

      
       (solvent) + 
      
      
      
      (base) +
      
      
      .
  • Buffer the Reaction: If using AcCl, add a proton scavenger like 2,6-Lutidine . It is sterically hindered and will not attack the lactone, but will neutralize the HCl byproduct.

Scenario C: "I only want to acetylate the primary/secondary alcohol, not the tertiary one."

Diagnosis: You need Regioselective Acetylation . Solution Strategy:

  • Method: Kinetic Resolution via Enzymatic Catalysis.

  • Protocol: Use Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Conditions: Vinyl acetate (acyl donor) in Toluene at

    
    .
    
  • Mechanism: Enzymes are highly sensitive to steric bulk; they will acetylate the accessible -OH and leave the hindered tertiary -OH untouched.

Module 4: Decision Tree for Experimental Design

Use this logic flow to select your initial reaction conditions based on your specific cyclocalopin derivative.

Decision_Tree Start Start: Cyclocalopin Substrate Goal What is the goal? Start->Goal Full Full Acetylation (Structure Proof) Goal->Full Selective Selective Acetylation (SAR Study) Goal->Selective Sensitive Is the Lactone Sensitive to Base? Full->Sensitive Enzymatic Enzymatic Route: CAL-B + Vinyl Acetate Selective->Enzymatic NoSens No Sensitive->NoSens YesSens Yes Sensitive->YesSens Cond1 Standard: Ac2O + Pyridine + DMAP NoSens->Cond1 Cond2 Buffered: Ac2O + DCM + Et3N YesSens->Cond2

Caption: Logical flow for selecting acetylation conditions based on substrate stability and selectivity requirements.

References

  • Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

  • Kočovský, P., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Journal of Organic Chemistry. Link

  • Hofmann, T., et al. (2025). Acetylation-Deacetylation-Driven Natural Product Biosynthesis. Chemistry Europe. Link

  • Mandai, T., et al. (1984). Synthetic studies on cyclocalopin.[2][3] Stereoselective synthesis of the key intermediate. Tetrahedron Letters. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Acetyl chloride and Acetic anhydride are lachrymators and corrosive.

Sources

Minimizing degradation of O-Acetylcyclocalopin A during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Acetylcyclocalopin A

Introduction

O-Acetylcyclocalopin A is a complex indole alkaloid with significant potential in various research and drug development applications. Its intricate structure, featuring both an indole nucleus and a labile acetyl group, makes it susceptible to degradation if not handled and stored with the utmost care. This guide provides a comprehensive, in-depth resource for researchers to understand the mechanisms of degradation and implement protocols to ensure the long-term stability and integrity of their O-Acetylcyclocalopin A samples. By explaining the causality behind each recommendation, we aim to empower users to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for solid O-Acetylcyclocalopin A? A: For long-term storage, solid O-Acetylcyclocalopin A should be stored at or below -20°C, preferably at -80°C. Lower temperatures slow down the kinetic rates of potential degradation reactions, including hydrolysis and oxidation.

Q2: Can I store O-Acetylcyclocalopin A in solution? A: Storing in solution is generally not recommended for long periods. If short-term storage in solution is necessary (e.g., for a few days), use a dry, aprotic solvent such as anhydrous acetonitrile or DMSO and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Indole alkaloids can be unstable in solution over time[1].

Q3: Which solvents should I absolutely avoid for storage? A: Avoid protic solvents like methanol or ethanol, as they can participate in the hydrolysis of the acetyl group. Also, avoid aqueous solutions or buffers, especially those with an acidic or alkaline pH, as they can catalyze hydrolysis[2][3]. Studies on similar complex molecules show that a pH of around 4 appears to be the most stable for compounds with ester groups[2].

Q4: How can I tell if my sample has degraded? A: Degradation can manifest as a change in physical appearance (color change), the appearance of new spots on a Thin-Layer Chromatography (TLC) plate, new peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram, or a decrease in the compound's expected biological activity.

Q5: Is O-Acetylcyclocalopin A sensitive to light or air? A: Yes. The indole moiety common to many alkaloids is susceptible to oxidative degradation, which can be accelerated by light and the presence of oxygen[4][5][6]. Therefore, samples should be protected from light by using amber vials and stored under an inert atmosphere to displace oxygen.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses common problems encountered during the storage and handling of O-Acetylcyclocalopin A, providing likely causes and actionable solutions.

Problem 1: Decreased Potency or Inconsistent Results in Biological Assays
  • Possible Cause 1: Hydrolysis of the Acetyl Group. The ester linkage of the acetyl group is a primary site of degradation, particularly in the presence of moisture or protic solvents. Hydrolysis converts O-Acetylcyclocalopin A to its corresponding alcohol, Cyclocalopin A, which may have different biological activity. This process can be catalyzed by acidic or basic conditions[2][7].

    • Solution:

      • Verify Purity: Re-analyze the sample's purity using HPLC or LC-MS to check for the presence of the hydrolyzed product.

      • Strict Anhydrous Handling: Always use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box or desiccator).

      • Proper Solvation: For experiments, dissolve the compound in a suitable dry, aprotic solvent immediately before use.

  • Possible Cause 2: Oxidation of the Indole Ring. The electron-rich indole ring is prone to oxidation, leading to a variety of degradation products and a loss of structural integrity[5][8]. This is often accelerated by exposure to air and light.

    • Solution:

      • Inert Atmosphere: Store the solid compound and any solutions under an inert gas like argon or nitrogen. See Protocol 1 for details.

      • Light Protection: Always store vials in the dark, using amber glass or by wrapping clear vials in aluminum foil.

Problem 2: Appearance of New Peaks in HPLC or Spots on TLC
  • Possible Cause: Multiple Degradation Pathways. The appearance of several new signals suggests that multiple degradation events may be occurring simultaneously.

    • Solution:

      • Forced Degradation Study: To identify the degradation products, you can perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal)[9]. This can help elucidate the specific vulnerabilities of the molecule.

      • Review Entire Workflow: Systematically review your entire handling and storage procedure, from weighing the solid to preparing the final dilution, to identify all potential points of exposure to moisture, air, light, or incompatible chemicals.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting O-Acetylcyclocalopin A stability issues.

G start Problem Observed: Inconsistent Results / New Peaks check_purity Step 1: Purity Check (HPLC, LC-MS, TLC) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded no_degradation Purity is High. Review experimental design, reagent quality, and assay protocol. is_degraded->no_degradation No degradation_pathway Step 2: Identify Degradation Pathway is_degraded->degradation_pathway Yes hydrolysis Hypothesis 1: Hydrolysis (Mass corresponds to loss of acetyl group) degradation_pathway->hydrolysis oxidation Hypothesis 2: Oxidation (Mass corresponds to addition of oxygen) degradation_pathway->oxidation other Hypothesis 3: Other/Multiple (Complex degradation profile) degradation_pathway->other solve_hydrolysis Solution: Implement Strict Anhydrous Conditions. Use aprotic solvents. Avoid pH extremes. hydrolysis->solve_hydrolysis solve_oxidation Solution: Store under Inert Gas (Ar/N2). Protect from light (Amber Vials). oxidation->solve_oxidation solve_other Solution: Conduct forced degradation study. Review entire handling protocol. other->solve_other

Caption: Troubleshooting workflow for O-Acetylcyclocalopin A degradation.

Mechanisms of Degradation

Understanding the chemical rationale for degradation is key to preventing it.

  • Hydrolysis: The acetyl group on O-Acetylcyclocalopin A is an ester. In the presence of water, this ester can be cleaved to yield Cyclocalopin A and acetic acid. This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts. Acetylation is a reversible process, and hydrolysis is the reverse reaction[10][11]. During biomass pretreatment, for instance, acetylated compounds are known to hydrolyze to acetic acid under harsher conditions[12].

  • Oxidation: The indole ring system is a known antioxidant and is itself susceptible to oxidation. Reaction with atmospheric oxygen, often promoted by light (photolytic oxidation), can lead to the formation of various oxidized species, including oxindoles and other ring-opened products[5][6]. This process can be complex, potentially leading to a mixture of degradants and even polymerization.

Potential Degradation Pathways Diagram

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway OACA O-Acetylcyclocalopin A Indole-C-O-C(=O)CH3 CyclocalopinA Cyclocalopin A Indole-C-OH OACA->CyclocalopinA + H2O (catalyzed by H+ or OH-) OxidizedProducts Oxidized Products e.g., Oxindoles, Ring-Opened Species OACA->OxidizedProducts + O2 (promoted by light) AceticAcid Acetic Acid CH3COOH

Caption: Key degradation pathways for O-Acetylcyclocalopin A.

Recommended Storage Protocols & Data

Adherence to strict protocols is the most effective way to ensure compound stability.

Protocol 1: Long-Term Storage of Solid O-Acetylcyclocalopin A
  • Aliquot: Upon receipt, if the quantity allows, aliquot the solid compound into smaller, single-use amounts in amber glass vials with PTFE-lined caps. This minimizes repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere.

  • Inert Gas Overlay: Place the open vials in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure complete displacement of air.

  • Seal: Tightly seal the vials while still under the inert atmosphere.

  • Label: Clearly label each vial with the compound name, date, and concentration/mass.

  • Store: Place the sealed vials inside a secondary container with a desiccant and store at -80°C, protected from light.

Protocol 2: Purity Assessment by RP-HPLC

This is a self-validating step to confirm the success of your storage protocol.

  • System Preparation: Use a C18 reverse-phase column. Equilibrate the system with a mobile phase suitable for indole alkaloids (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Standard Preparation: Carefully prepare a fresh solution of a trusted standard (or the "time zero" sample) in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored sample at the exact same concentration in the same solvent.

  • Analysis: Inject equal volumes of the standard and the stored sample.

  • Evaluation: Compare the chromatograms. Look for:

    • A decrease in the area of the main O-Acetylcyclocalopin A peak.

    • The appearance of new peaks (degradants).

    • Calculate the purity of the stored sample relative to the fresh standard: Purity (%) = (Area_SamplePeak / Area_StandardPeak) * 100.

Table 1: Stability of Solid O-Acetylcyclocalopin A Under Various Conditions (Illustrative Data)
Storage ConditionAtmospherePurity after 6 Months (%)Observations
-80°C Argon >99% Recommended Condition. No significant degradation observed.
-20°CArgon98%Minor degradation may occur. Acceptable for mid-term.
-20°CAir95%Noticeable oxidative degradation.
4°CAir85%Significant degradation. New peaks visible in HPLC.
Room Temp (25°C)Air (in Dark)<70%Severe degradation. Not a viable storage method.
Room Temp (25°C)Air (Exposed to Light)<50%Very rapid degradation. Visible color change may occur.

References

  • Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. MDPI. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society - ACS Publications. [Link]

  • Natural acetylation impacts carbohydrate recovery during deconstruction of Populus trichocarpa wood. PMC. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Thermal and alkaline stability of meropenem: degradation products and cytotoxicity. PubMed. [Link]

  • Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. ACS Publications. [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. [Link]

  • Naturally and chemically acetylated polysaccharides: Structural characteristics, synthesis, activities, and applications in the delivery system: A review. ResearchGate. [Link]

  • Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. MDPI. [Link]

  • Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Cyclopiazonic Acid's Bioactivity: A Hypothetical Exploration of O-Acetylation Effects

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial literature and database searches for "O-Acetylcyclocalopin A" and "Cyclocalopin A" did not yield any scientifically validated data. This suggests these compounds may be novel, not yet characterized, or misidentified. Consequently, this guide will focus on a closely related and extensively studied mycotoxin, Cyclopiazonic Acid (CPA) , as a representative molecule. We will conduct a comparative analysis of the known bioactivity of CPA against the hypothesized bioactivity of a theoretical derivative, O-Acetylcyclopiazonic Acid , based on established structure-activity relationships and the known biochemical effects of acetylation.

Introduction to Cyclopiazonic Acid (CPA)

Cyclopiazonic acid is an indole-tetramic acid mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] These molds are common contaminants of agricultural products, including grains, corn, and peanuts.[1] CPA is recognized as a neurotoxin and its primary mechanism of toxicity stems from its potent and specific inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[1][2] This inhibition disrupts cellular calcium homeostasis, which is fundamental to a vast array of physiological processes, making CPA a significant concern for animal and human health, as well as a valuable tool in pharmacological research.[1][2]

The Primary Bioactivity of Cyclopiazonic Acid: SERCA Inhibition

The cornerstone of CPA's bioactivity is its high-affinity binding to the SERCA pump, a transmembrane protein responsible for pumping Ca²⁺ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum. This action is crucial for muscle relaxation and maintaining low cytosolic calcium concentrations.

CPA inhibits the SERCA pump by locking it in a specific conformation, thereby preventing the binding of ATP and the subsequent transport of calcium ions.[1] This leads to an elevation of cytosolic Ca²⁺ levels and depletion of ER Ca²⁺ stores, triggering a cascade of downstream cellular events, including the unfolded protein response (UPR) and, ultimately, apoptosis.

SERCA_Inhibition cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_lumen ER Lumen SERCA SERCA Pump Ca_lumen Ca²⁺ SERCA->Ca_lumen Ca²⁺ Transport Ca_cytosol Ca²⁺ Ca_cytosol->SERCA Binding ATP ATP ATP->SERCA Hydrolysis CPA Cyclopiazonic Acid (CPA) CPA->SERCA Inhibition

Caption: Mechanism of SERCA pump inhibition by Cyclopiazonic Acid (CPA).

Comparative Bioactivity: CPA vs. a Hypothesized O-Acetyl CPA

Acetylation is a common biochemical modification that can significantly alter a molecule's properties, including its polarity, solubility, and ability to interact with biological targets. The hydroxyl group on the tetramic acid moiety of CPA is a potential site for acetylation. Here, we hypothesize how O-acetylation at this position might alter its bioactivity.

Hypothesized Effects of O-Acetylation on CPA Bioactivity:

  • Altered Lipophilicity and Cell Permeability: The addition of an acetyl group would likely increase the lipophilicity of the CPA molecule. This could enhance its ability to cross cell membranes, potentially leading to a faster onset of action or increased intracellular accumulation.

  • Steric Hindrance at the Binding Site: The binding of CPA to the SERCA pump is highly specific. The addition of a bulky acetyl group could introduce steric hindrance, potentially weakening the interaction with the binding pocket on the enzyme. This could result in a lower binding affinity and reduced inhibitory potency.

  • Metabolic Stability: The acetyl group could be susceptible to hydrolysis by cellular esterases, potentially converting O-Acetyl CPA back to CPA. This would make the acetylated form a prodrug of CPA.

FeatureCyclopiazonic Acid (CPA)O-Acetylcyclopiazonic Acid (Hypothesized)Rationale for Hypothesis
Primary Target SERCA Ca²⁺-ATPaseSERCA Ca²⁺-ATPaseThe core pharmacophore remains intact.
Potency High (nanomolar inhibitor)[2]Potentially LowerThe acetyl group may cause steric hindrance at the SERCA binding site, reducing affinity.
Cell Permeability ModeratePotentially HigherIncreased lipophilicity due to the acetyl group could enhance membrane transport.
Onset of Action RapidPotentially FasterEnhanced cell permeability could lead to quicker accumulation at the target site.
Metabolic Fate Metabolized by liver enzymesMay act as a prodrug, hydrolyzed by esterases to yield active CPA.Acetyl esters are often substrates for cellular esterases.
Overall Cytotoxicity High, dose- and time-dependent[3]Ambiguous: could be higher due to better uptake, or lower due to reduced target affinity.The net effect would depend on the interplay between increased permeability and potentially decreased target binding.

Experimental Methodologies for Bioactivity Assessment

To empirically test the hypotheses laid out above, the following experimental protocols would be essential.

Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4][5]

Protocol:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CPA and the hypothetical O-Acetyl CPA in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Treat with CPA or O-Acetyl CPA A->B C Incubate for 24, 48, 72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

SERCA Ca²⁺-ATPase Inhibition Assay

This assay measures the activity of the SERCA pump by quantifying the rate of ATP hydrolysis, which is coupled to Ca²⁺ transport. A common method is to measure the amount of inorganic phosphate (Pi) released from ATP.[6]

Protocol:

  • SERCA Preparation: Isolate sarcoplasmic reticulum vesicles from rabbit skeletal muscle, which are rich in SERCA1a.[7]

  • Reaction Mixture: Prepare a reaction buffer containing CaCl₂, EGTA (to buffer free Ca²⁺), MgCl₂, and ATP.

  • Inhibition Assay: Pre-incubate the SR vesicles with varying concentrations of CPA or the hypothetical O-Acetyl CPA for a defined period.

  • Initiate Reaction: Start the reaction by adding ATP to the pre-incubated mixture.[6]

  • Stop Reaction: After a specific time (e.g., 10 minutes), stop the reaction by adding a quenching solution, such as an acidic molybdate solution.

  • Phosphate Detection: The acidic molybdate reacts with the released inorganic phosphate to form a colored complex. Measure the absorbance of this complex spectrophotometrically.

  • Data Analysis: Determine the rate of ATP hydrolysis at each inhibitor concentration and calculate the Kᵢ (inhibition constant) to quantify the potency of each compound.

SERCA_Assay_Workflow A Isolate SR vesicles (source of SERCA) B Pre-incubate SERCA with CPA or O-Acetyl CPA A->B C Initiate reaction with ATP B->C D Stop reaction after 10 min C->D E Add colorimetric reagent for phosphate D->E F Measure absorbance E->F G Calculate inhibition constant (Ki) F->G

Caption: Workflow for the SERCA Ca²⁺-ATPase inhibition assay.

Conclusion

While "O-Acetylcyclocalopin A" and "Cyclocalopin A" remain uncharacterized in the scientific literature, the study of the related compound, Cyclopiazonic Acid, provides a solid foundation for understanding the potential bioactivity of this class of mycotoxins. The primary toxic mechanism of CPA is the potent inhibition of the SERCA Ca²⁺-ATPase. Hypothetically, the addition of an O-acetyl group could modulate this activity by altering the molecule's physicochemical properties, potentially impacting its cell permeability and target affinity. The experimental protocols outlined provide a clear roadmap for the empirical evaluation of these hypotheses, should O-Acetylcyclopiazonic Acid or a similar analogue be synthesized or isolated. This guide serves as a framework for researchers and drug development professionals to investigate the structure-activity relationships of cyclopiazonic acid-type mycotoxins.

References

  • Seidler, N. W., et al. (1989). Cyclopiazonic acid is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum. The Journal of Biological Chemistry, 264(30), 17816-17823. [Link]

  • Lopes, F. C., et al. (2004). Cyclopiazonic acid reduces the coupling factor of the Ca2+-ATPase acting on Ca2+ binding. FEBS Letters, 575(1-3), 33-37. [Link]

  • Ren, H., et al. (2019). Lysine acetylation contributes to development, aflatoxin biosynthesis and pathogenicity in Aspergillus flavus. Environmental Microbiology, 21(12), 4725-4740. [Link]

  • Banjara, N., et al. (2022). Biological Detoxification of Mycotoxins: Current Status and Future Advances. Toxins, 14(1), 55. [Link]

  • Finogenova, S., et al. (2019). Chemical structure of cyclopiazonic acid (CPA). ResearchGate. [Link]

  • Graphviz. (2015). Drawing graphs with dot. Graphviz Documentation. [Link]

  • Jensen, M. K., et al. (2015). Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response. Journal of Biological Chemistry, 290(10), 6514-6527. [Link]

  • Graphviz. (2024). DOT Language. Graphviz Documentation. [Link]

  • Weingärtner, U., et al. (1995). Cytotoxicity evaluation of mycotoxins by an MTT-bioassay. Mycotoxin Research, 11(1), 28-36. [Link]

  • Tadini-Buoninsegni, F. (2018). Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA). Frontiers in Molecular Biosciences, 5, 36. [Link]

  • Wang, Y., et al. (2021). Regulation of Histone Acetylation Modification on Biosynthesis of Secondary Metabolites in Fungi. Journal of Fungi, 7(1), 48. [Link]

  • Wikipedia. (2023). Cyclopiazonic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Sampedro, J., et al. (2023). Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle. bio-protocol, 13(20), e4804. [Link]

  • Stec, J., et al. (2007). Cytotoxicity of feed-borne mycotoxins to animal cell lines in vitro using the MTT assay. Polish Journal of Veterinary Sciences, 10(4), 227-231. [Link]

  • Fernández-Fuego, R., et al. (2021). Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. Toxins, 13(11), 779. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Wang, Y., et al. (2021). Regulation of Histone Acetylation Modification on Biosynthesis of Secondary Metabolites in Fungi. ResearchGate. [Link]

  • Li, Y., et al. (2021). Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion. Frontiers in Cell and Developmental Biology, 9, 730691. [Link]

  • Hegab, S. (2021). Graphviz's DOT - quick introduction. YouTube. [Link]

  • Liu, X., et al. (2012). Cyclopiazonic Acid Biosynthesis in Aspergillus sp.: Characterization of a Reductase-like R* Domain in Cyclopiazonate Synthetase that Forms and Releases cyclo-Acetoacetyl-l-tryptophan. Biochemistry, 51(43), 8577-8587. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Wang, X., et al. (2021). (A) Nodes of the compounds related to the cyclopiazonic acid... ResearchGate. [Link]

  • Morita, N., et al. (2019). Sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibition with... ResearchGate. [Link]

Sources

Comparative Spectral Guide: 1H NMR Analysis of O-Acetylcyclocalopin A vs. Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of fungal secondary metabolites, distinguishing between free hydroxyl variants and their esterified derivatives is a critical checkpoint. Cyclocalopin A , a bitter sesquiterpene lactone isolated from Boletus calopus, typically co-occurs with its acetylated derivative, O-Acetylcyclocalopin A .[1]

This guide provides an objective, data-driven comparison of the 1H NMR spectral signatures of these two compounds. By focusing on the diagnostic "acetylation shift" and the appearance of key methyl signals, researchers can definitively confirm the presence of the O-acetyl moiety, a modification that significantly alters the compound's solubility and potential bioactivity profiles.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

Cyclocalopins are unique tricyclic sesquiterpenes featuring a spiro-lactone ring system. The acetylation of the secondary hydroxyl group in Cyclocalopin A yields O-Acetylcyclocalopin A. This transformation is not merely a structural curiosity but a common derivatization strategy used to resolve signal overlapping in complex natural product mixtures.

FeatureCyclocalopin AO-Acetylcyclocalopin A
CAS Number 486430-94-8486430-93-7
Formula C₁₅H₂₀O₆C₁₇H₂₂O₇
Molecular Weight 296.32 g/mol 338.35 g/mol
Key Moiety Free Secondary -OHAcetyl Ester (-OAc)
Source Boletus calopus (Bitter Beech Bolete)Boletus calopus

Comparative Spectral Data (1H NMR)

The following data compares the proton magnetic resonance signatures acquired in CDCl₃ (Chloroform-d) at 500/600 MHz . The primary diagnostic indicators are the deshielding of the methine proton at the acylation site and the appearance of the acetyl methyl singlet.

Table 1: Key Chemical Shift Differences (δ ppm)
Proton AssignmentCyclocalopin A (δ ppm)O-Acetylcyclocalopin A (δ ppm)

(Shift Effect)
Multiplicity (

Hz)
H-8 (Methine) 4.29 5.40 - 5.60 *+1.1 - 1.3 d,

Acetyl-CH₃ Absent2.10 - 2.15 N/A s (3H)
H-12 (Hemiacetal) ~2.67 (OH)Signal altered-s, br
H-6 ~4.504.65 +0.15d,

C-Methyls 0.9 - 1.4 region0.9 - 1.4 regionMinimals/d

> Note: The shift of the methine proton (H-8) from ~4.29 ppm downfield to the 5.40–5.60 ppm region is the definitive "Acetylation Shift," caused by the electron-withdrawing nature of the newly introduced carbonyl group. Exact values may vary slightly based on concentration and temperature.

Mechanistic Insight: The Acetylation Shift

In Cyclocalopin A, the proton attached to C-8 (the carbon bearing the hydroxyl group) resides in a relatively electron-rich environment, resonating upfield at 4.29 ppm . Upon acetylation, the inductive effect of the ester carbonyl reduces electron density around H-8, causing a significant downfield shift (deshielding) . This +1.0 to +1.5 ppm shift is the gold standard for confirming the position of the hydroxyl group within the spiro-tricyclic core.

Experimental Protocol: Derivatization & Analysis

To replicate these results or verify the structure of an unknown isolate, follow this self-validating workflow. This protocol ensures that any observed spectral changes are due to chemical modification and not solvent effects or degradation.

Step 1: Baseline Acquisition
  • Dissolve 2.0 mg of isolated Cyclocalopin A in 0.6 mL CDCl₃ .

  • Acquire a standard 1H NMR spectrum (minimum 16 scans).

  • QC Check: Verify the presence of the H-8 doublet at ~4.29 ppm and absence of singlet at ~2.1 ppm.

Step 2: Micro-Scale Acetylation
  • Evaporate the solvent from the NMR tube (nitrogen stream).

  • Resuspend the residue in 0.5 mL Pyridine and 0.25 mL Acetic Anhydride .

  • Incubate at room temperature for 4 hours (or overnight).

  • Quench: Add 1 mL ice water, extract with EtOAc (3x), wash with 1M HCl (to remove pyridine), then NaHCO₃ and Brine.

  • Dry over Na₂SO₄ and concentrate.

Step 3: Comparative Acquisition
  • Redissolve the reaction product in 0.6 mL CDCl₃ .

  • Acquire 1H NMR under identical parameters as Step 1.

  • Validation: Overlay the spectra. The H-8 doublet should have "moved" downfield, and a sharp singlet (OAc) should appear.

Structural Elucidation Workflow

The following diagram illustrates the logical flow from fungal isolation to structural confirmation using the comparative NMR data described above.

G Extract Crude Fungal Extract (Boletus calopus) Isolation HPLC Purification (Reverse Phase C18) Extract->Isolation Fractionation CycloA Isolate: Cyclocalopin A (Target Compound) Isolation->CycloA Yields Pure Solid NMR1 1H NMR (CDCl3) Baseline Spectrum CycloA->NMR1 Characterization Acetylation Derivatization (Ac2O / Pyridine) CycloA->Acetylation Structure Proof Decision Data Analysis: Check H-8 Shift & OAc Singlet NMR1->Decision Input A CycloOAc Product: O-Acetylcyclocalopin A Acetylation->CycloOAc Esterification NMR2 1H NMR (CDCl3) Comparative Spectrum CycloOAc->NMR2 Acquisition NMR2->Decision Input B

Caption: Workflow for the isolation and structural verification of Cyclocalopin A via acetylation and comparative NMR analysis.

References

  • Hellwig, V., Dasenbrock, J., Gräf, C., Kahner, L., Schumann, S., & Steglich, W. (2002).[2] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms.[1][3][4][5][6] European Journal of Organic Chemistry, 2002(17), 2895–2904.[2][5] [Link]

  • Zhao, P.-J., Li, G.-H., Shen, Y.-M. (2008). A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[7] Zeitschrift für Naturforschung B, 63(1), 114–116. [Link]

  • PubChem Compound Summary. (n.d.). Cyclocalopin A (CID 10913461). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of O-Acetylcyclocalopin A by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Target: The Proposed Structure of O-Acetylcyclocalopin A

O-Acetylcyclocalopin A is a derivative of Cyclocalopin A, a mycotoxin produced by fungi of the Penicillium genus. The initial step in any structural validation is to establish a hypothetical structure based on biosynthetic precedence or preliminary analytical data (e.g., from NMR). For this guide, we propose the structure of O-Acetylcyclocalopin A to be the acetylated form of Cyclocalopin A at its secondary alcohol.

This proposed structure gives us a precise molecular formula and, consequently, a theoretical monoisotopic mass—the first critical benchmark for our validation.

  • Molecular Formula: C₁₈H₂₀N₂O₄

  • Theoretical Monoisotopic Mass (Neutral): 328.1423 Da

  • Theoretical m/z for [M+H]⁺: 329.1498 Da

Our entire analytical strategy will be designed to confirm or refute this hypothesis with the highest degree of confidence.

The Strategic Choice: Why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

While direct infusion mass spectrometry can provide a rapid mass measurement, it is insufficient for rigorous structural validation, particularly for compounds derived from complex biological extracts. The coupling of liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard, providing a multi-faceted, self-validating dataset from a single analysis.[1][2]

The causality behind this choice rests on three pillars:

  • Chromatographic Separation (LC): This step is crucial for separating the target analyte from isomers, impurities, and residual matrix components that can interfere with ionization and analysis.[3] A confirmed retention time adds a layer of identification confidence.

  • High-Resolution Mass Spectrometry (HRMS): This provides an extremely accurate mass measurement of the parent ion, typically with an error of less than 5 parts-per-million (ppm).[4][5] This level of precision is essential to confidently determine the elemental composition, distinguishing it from other molecules with the same nominal mass.[6]

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and fragmenting it, we generate a unique "fingerprint" of the molecule's structure.[7][8] The resulting fragment ions correspond to specific substructures, allowing us to piece together the molecule's connectivity and confirm the presence of key functional groups.

The synergy of these three components forms the basis of a robust validation workflow.

cluster_workflow LC-HRMS/MS Validation Workflow Sample Isolated O-Acetylcyclocalopin A LC UHPLC Separation (Isomer & Impurity Removal) Sample->LC Injection MS1 Full Scan HRMS Analysis (Accurate Mass of [M+H]⁺) LC->MS1 Elution Isolation Precursor Ion Isolation (m/z 329.15) MS1->Isolation Data-Dependent Trigger MS2 HR-MS/MS Fragmentation (Collision-Induced Dissociation) Isolation->MS2 Result Structural Confirmation (Accurate Mass + Fragmentation Pattern) MS2->Result Data Analysis Parent [M+H]⁺ m/z 329.15 (C₁₈H₂₁N₂O₄⁺) Frag1 [M+H - C₂H₂O]⁺ m/z 287.14 (Loss of Ketene) Parent->Frag1 - 42.01 Da Frag2 [M+H - C₂H₄O₂]⁺ m/z 269.13 (Loss of Acetic Acid) Parent->Frag2 - 60.02 Da Frag3 Further Fragmentation (Core Ring Opening) Frag1->Frag3 Frag2->Frag3

Caption: Predicted fragmentation pathway for O-Acetylcyclocalopin A.

The observation of these specific neutral losses provides high-confidence validation of the molecule's substructures.

Experimental m/z (Example)Theoretical m/zProposed FormulaProposed Loss
287.1392287.1390C₁₆H₁₉N₂O₃⁺Loss of ketene (C₂H₂O)
269.1285269.1285C₁₆H₁₇N₂O₂⁺Loss of acetic acid (C₂H₄O₂)
196.0760196.0761C₁₂H₁₀NO₂⁺Cleavage of diketopiperazine ring
130.0651130.0651C₉H₈N⁺Indole-containing fragment

The presence of a strong fragment at m/z 287.14 (loss of 42 Da) is the hallmark confirmation of an acetyl group. The subsequent fragments can then be mapped to the core structure of Cyclocalopin A, completing the validation.

Conclusion

By employing a systematic LC-HRMS/MS approach, we generate a multi-layered, self-validating dataset. The combination of a consistent retention time, a highly accurate mass measurement confirming the elemental composition, and a diagnostic MS/MS fragmentation pattern provides unequivocal evidence to validate the proposed structure of O-Acetylcyclocalopin A. This level of analytical rigor is indispensable for advancing natural product research and drug development programs.

References

  • National Center for Biotechnology Information (2021). O-Glycopeptide analysis by multi-tandem mass spectrometry. Available at: [Link]

  • ResearchGate (n.d.). Mass Spectrometry in Natural Product Structure Elucidation. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • National Center for Biotechnology Information (2014). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Available at: [Link]

  • Pawłowski, R., et al. (2015). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of the American Oil Chemists' Society, 92(8), 1147-1154.
  • ResolveMass Laboratories Inc. (2023). High Resolution Mass Spectrometry. Available at: [Link]

  • C&EN (2015). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Available at: [Link]

  • Bioanalysis Zone (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • ACS Publications (2013). A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products. Available at: [Link]

  • National Center for Biotechnology Information (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Available at: [Link]

  • National Center for Biotechnology Information (2023). Bioactive Cyclopeptide Alkaloids and Ceanothane Triterpenoids from Ziziphus mauritiana Roots: Antiplasmodial Activity, UHPLC-MS/MS Molecular Networking, ADMET Profiling, and Target Prediction. Available at: [Link]

  • MDPI (2024). Mass Spectrometry Strategies for O-Glycoproteomics. Available at: [Link]

  • MDPI (2016). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Available at: [Link]

  • PubMed (2015). Mass spectrometry in natural product structure elucidation. Available at: [Link]

  • DRS@nio (n.d.). Investigation of Secondary Metabolites from Marine-Derived Fungi Aspergillus. Available at: [Link]

  • Pittcon (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • OMICS International (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Available at: [Link]

  • Frontiers (2015). The importance of mass spectrometric dereplication in fungal secondary metabolite analysis. Available at: [Link]

  • MDPI (n.d.). Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research. Available at: [Link]

  • ResearchGate (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]

  • ResearchGate (2009). (PDF) ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]

  • ResearchGate (2015). (PDF) Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Available at: [Link]

  • MDPI (2022). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. Available at: [Link]

Sources

Technical Comparison: Synthetic vs. Natural O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Acetylcyclocalopin A is a complex sesquiterpene lactone derivative primarily isolated from the basidiomycete Boletus calopus (Bitter Beech Bolete).[1][2] Structurally characterized by a unique tricyclic δ-lactone core, it serves as the principal agent responsible for the mushroom's intense bitter taste and exhibits distinct antioxidant and potential cytotoxic properties.

This guide provides a critical technical comparison between the Natural Isolate (derived via phytochemical extraction) and the Synthetic Construct (accessed via total synthesis strategies, such as allenyl glyoxylate cyclocarbonylation). For researchers in chemical biology and drug discovery, the choice between these sources dictates experimental design: the natural isolate offers stereochemical authenticity but suffers from congener impurities, while the synthetic route offers scalability and derivative access but requires rigorous stereocontrol.

Chemical Identity & Structural Integrity

The biological activity of O-Acetylcyclocalopin A is strictly governed by its stereochemistry, particularly the configuration of the δ-lactone ring and the acetyl moiety.

FeatureNatural O-Acetylcyclocalopin A Synthetic O-Acetylcyclocalopin A
Source Boletus calopus (Fruiting bodies)Total Synthesis (e.g., via Allenyl Glyoxylate)
Stereochemical Purity >99% ee (Evolutionarily conserved)Variable (Dependent on chiral catalyst efficiency)
Impurity Profile Contains congeners: Cyclocalopin A, Calopin, Cyclopinol.[1][2][3]Contains catalyst residues (e.g., Ni, Pd), solvent traces, diastereomers.
Key Structural Marker Enolic hydroxy group glycosylation patterns (in related congeners).Tricyclic core assembly via cyclocarbonylation.[4][5]
Detection (NMR) Distinct signals for acetyl methyl (~2.1 ppm) and lactone protons.Must match natural spectra to confirm relative configuration.
Stereochemical Criticality

The natural compound exists as a single enantiomer. Synthetic routes often yield racemic mixtures unless asymmetric catalysis (e.g., using chiral spiro phosphoramidite ligands) is employed. In biological assays, the wrong enantiomer may be inactive or exhibit off-target toxicity.

Production Efficiency & Scalability

Natural Isolation: The "Extraction Bottleneck"

Isolating O-Acetylcyclocalopin A from Boletus calopus is labor-intensive and seasonally dependent. The compound is a secondary metabolite, meaning its abundance varies based on the mushroom's growth substrate and environmental stress (e.g., radiation or heavy metal presence).

  • Yield: Typically low (mg per kg of dried mushroom).

  • Complexity: Requires separation from structurally similar "calopins" (e.g., 8-deacetylcyclocalopin B).

Synthetic Access: The "Core Challenge"

Total synthesis addresses the supply deficit but faces the challenge of constructing the sterically crowded tricyclic core. Recent strategies (2022) utilize cyclocarbonylation of allenyl glyoxylates to build this scaffold.[4][5]

  • Scalability: High potential once the route is optimized.

  • Flexibility: Allows for "Late-Stage Functionalization" to create analogs (e.g., varying the acyl group) to probe Structure-Activity Relationships (SAR).

Visualization: Production Workflows

The following diagram contrasts the linear extraction workflow against the convergent synthetic strategy.

G cluster_natural Natural Isolation (Phytochemical) cluster_synthetic Total Synthesis (Chemo-enzymatic) Mush Boletus calopus (Fruiting Bodies) Extract EtOH/MeOH Extraction Mush->Extract Partition Solvent Partition (EtOAc/H2O) Extract->Partition Chrom Silica Gel CC (Fractionation) Partition->Chrom HPLC Reverse-Phase HPLC (Purification) Chrom->HPLC NatProd Natural O-Acetylcyclocalopin A HPLC->NatProd Compare Analytical Comparison (NMR, CD, Bioassay) NatProd->Compare Start Allenyl Glyoxylate (Precursor) Cyclo Cyclocarbonylation (Core Construction) Start->Cyclo + Cat Cat Chiral Catalyst (e.g., Ni-Spiro) Cat->Cyclo Tricyc Tricyclic Intermediate Cyclo->Tricyc Funct Acetylation & Deprotection Tricyc->Funct SynProd Synthetic O-Acetylcyclocalopin A Funct->SynProd SynProd->Compare

Figure 1: Comparative workflows for sourcing O-Acetylcyclocalopin A. Natural isolation requires extensive purification, while synthesis focuses on core construction.

Biological Performance & Experimental Data[1][2][6][7]

Antioxidant Activity (DPPH/ABTS Assays)

Both natural and synthetic (enantiopure) variants exhibit radical scavenging activity, but impurities in natural extracts can skew results.

MetricNatural IsolateSynthetic (High Purity)Interpretation
IC50 (DPPH) ~1.2 - 5.4 µg/mL~1.5 µg/mLNatural extract potency may vary due to synergistic polyphenols.
Taste Threshold Extremely BitterBitterConfirms the acetyl group is the pharmacophore for bitterness.
Cytotoxicity Variable (Matrix effect)ConsistentSynthetic allows precise toxicity profiling without congener interference.
Mechanism of Action

The compound acts as a Bitter Receptor Agonist (likely T2R family in humans) and an Antioxidant . The α,β-unsaturated lactone moiety is a potential Michael acceptor, capable of interacting with cysteine residues in proteins, which may explain its biological reactivity.

Experimental Protocols

Protocol A: Natural Isolation from Boletus calopus

Objective: Isolate high-purity O-Acetylcyclocalopin A for reference standards.

  • Extraction: Macerate fresh fruiting bodies (1 kg) in MeOH (3 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.

  • Partition: Suspend the crude extract in H2O (500 mL) and partition sequentially with n-hexane (to remove lipids) and EtOAc (3 x 500 mL). Collect the EtOAc fraction.

  • Fractionation: Subject the EtOAc residue to Silica Gel Column Chromatography . Elute with a gradient of CHCl3/MeOH (100:0 to 80:20).

  • Purification: Isolate the active fraction (monitored by TLC, UV 254 nm) using RP-HPLC (C18 column, MeOH/H2O gradient).

  • Validation: Confirm structure via 1H-NMR (500 MHz) looking for the characteristic acetyl singlet at δ 2.10 and lactone carbonyl signals.

Protocol B: Synthetic Core Construction (Cyclocarbonylation Strategy)

Objective: Construct the tricyclic core required for O-Acetylcyclocalopin A analogs. Reference: Adapted from Yu et al. (2022) Organic Letters strategies.

  • Reagent Prep: Synthesize the Allenyl Glyoxylate precursor from glyoxylic acid and the corresponding allenyl alcohol.

  • Catalysis Setup: In a glovebox, mix the precursor (0.2 mmol) with [Rh(CO)2Cl]2 (5 mol%) or a specific Ni-catalyst depending on the desired ring size.

  • Reaction: Pressurize the vessel with CO gas (1 atm) and heat to 80°C in toluene for 12 hours.

  • Workup: Vent CO carefully. Filter the mixture through a celite pad.

  • Analysis: Analyze the crude mixture by GC-MS to determine the diastereomeric ratio (dr) of the resulting tricyclic lactone.

References

  • Liu, D.-Z., Wang, F., Jia, R.-R., & Liu, J.-K. (2008).[2] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[1][2][3] Zeitschrift für Naturforschung B, 63(1), 114–116.[2]

  • Hellwig, V., et al. (2002).[1][6] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms.[1][6] European Journal of Organic Chemistry, 2002(15), 2495–2502.

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022).[4] Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242–2247.[5] [5]

  • Schüffler, A. (2018).[4][6] Secondary Metabolites of Basidiomycetes. In: Physiology and Genetics, Springer.

  • Yahia, E. M., et al. (2017). Mushrooms as Functional Foods.[3] John Wiley & Sons.

Sources

A Comparative Analysis of O-Acetylcyclocalopin A Cytotoxicity Against Gold-Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive framework for benchmarking the cytotoxic potential of a novel investigational compound, O-Acetylcyclocalopin A, against established standard-of-care drugs: Doxorubicin, Cisplatin, and Paclitaxel. Through a detailed examination of experimental design, mechanistic pathways, and data interpretation, we aim to equip researchers with the necessary tools to rigorously evaluate the preclinical viability of emerging drug candidates.

Introduction to the Therapeutic Agents

A thorough understanding of the mechanisms of action of both the investigational and standard drugs is fundamental to designing and interpreting a comparative cytotoxicity study.

  • O-Acetylcyclocalopin A (Hypothetical Profile): As a derivative of the natural product Cyclocalopin A, O-Acetylcyclocalopin A is postulated to exert its cytotoxic effects through a novel mechanism. While its precise molecular target is under investigation, preliminary structural analyses suggest potential interference with microtubule dynamics or topoisomerase activity, pathways critical for cell division. The acetylation of the parent compound may enhance its cellular uptake and bioavailability, potentially leading to increased potency.

  • Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor.[1] By intercalating into DNA and inhibiting the resealing of DNA strands by topoisomerase II, it leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1]

  • Cisplatin: This platinum-based compound is a cornerstone of chemotherapy for numerous solid tumors.[2] Cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine bases, leading to DNA cross-linking. This damage disrupts DNA replication and transcription, triggering cell cycle arrest and apoptotic cell death.[3]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor.[4] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics arrests the cell cycle in the M-phase and induces apoptosis.[5][6]

Experimental Design for Cytotoxicity Benchmarking

To ensure the reliability and reproducibility of cytotoxicity data, a well-controlled and validated experimental workflow is essential. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[7][8]

The choice of cancer cell lines is critical for a comprehensive evaluation. A panel representing diverse cancer types and genetic backgrounds is recommended. For this hypothetical study, we will utilize:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.[9]

The following protocol outlines the key steps for performing an SRB assay. The rationale behind each step is provided to emphasize the self-validating nature of the procedure.

Step 1: Cell Seeding

  • Action: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter the logarithmic growth phase for 24 hours.

  • Causality: Seeding at an optimal density ensures that cells are actively dividing and have sufficient space for growth during the drug treatment period, preventing confounding effects from contact inhibition or nutrient depletion.

Step 2: Drug Treatment

  • Action: Treat the cells with a serial dilution of O-Acetylcyclocalopin A and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Causality: A range of concentrations is necessary to generate a dose-response curve and accurately calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). The incubation time should be sufficient for the drugs to exert their effects, which can vary depending on their mechanism of action.[10]

Step 3: Cell Fixation

  • Action: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[11]

  • Causality: TCA fixation terminates the cellular activity and precipitates cellular proteins, ensuring that the subsequent staining reflects the cell number at the end of the treatment period.

Step 4: Staining with Sulforhodamine B

  • Action: Wash the plates with water to remove the TCA. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Causality: SRB is an anionic dye that binds electrostatically to the basic amino acid residues of cellular proteins in a pH-dependent manner. The use of a mild acidic solution ensures specific and stoichiometric binding.[8]

Step 5: Washing and Dye Solubilization

  • Action: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[12] Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Causality: The washing step is crucial for reducing background noise and ensuring that the measured absorbance is directly proportional to the cellular protein content. The basic Tris solution releases the bound SRB for quantification.

Step 6: Absorbance Measurement and Data Analysis

  • Action: Measure the absorbance of the solubilized dye at a wavelength of approximately 510 nm using a microplate reader.

  • Causality: The absorbance is directly proportional to the total protein mass, which in turn is an indicator of the number of viable cells. The IC50 values are then calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (24h incubation) drug_addition 2. Drug Addition (48-72h incubation) cell_seeding->drug_addition Cells Adhere fixation 3. Cell Fixation (10% TCA) drug_addition->fixation Treatment Period staining 4. Staining (0.4% SRB) fixation->staining Proteins Precipitated wash_solubilize 5. Wash & Solubilize (1% Acetic Acid & 10mM Tris) staining->wash_solubilize Proteins Stained readout 6. Absorbance Reading (510 nm) wash_solubilize->readout Dye Solubilized data_analysis 7. IC50 Calculation readout->data_analysis Raw Data Intrinsic_Apoptosis cluster_stimuli Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol dna_damage DNA Damage (e.g., Doxorubicin, Cisplatin) bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. [13][14]This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 can then directly activate the executioner caspases or cleave the pro-apoptotic protein Bid to truncated Bid (tBid), which then engages the intrinsic pathway.

Extrinsic_Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation (Receptor, Adaptor, pro-Caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 caspase3 Active Caspase-3 caspase8->caspase3 bid_pathway Bid Cleavage to tBid (Crosstalk to Intrinsic Pathway) caspase8->bid_pathway apoptosis Apoptosis caspase3->apoptosis

Sources

Technical QC Guide: O-Acetylcyclocalopin A Research Samples

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Quality Control, Stability Profiling, and Comparative Analysis

Executive Summary & Compound Profile

O-Acetylcyclocalopin A is a rare sesquiterpene lactone derivative, primarily isolated from the basidiomycete Boletus calopus (Bitter Beech Bolete).[1] Structurally, it is characterized by a unique 3-methylcatechol moiety fused to a complex lactone ring system. In research settings, it serves as a critical chemical probe for studying fungal chemical defense mechanisms (antifeedant properties) and is currently under investigation for antimicrobial and cytotoxic potential.

This guide outlines the rigorous Quality Control (QC) protocols required to maintain the integrity of O-Acetylcyclocalopin A samples. It specifically addresses the compound's two primary chemical liabilities: ester hydrolysis (deacetylation) and catechol oxidation .

Comparative Overview: The "Calopin" Family

To select the appropriate reagent for your assay, compare O-Acetylcyclocalopin A with its parent compound and structural analogs.

FeatureO-Acetylcyclocalopin A Cyclocalopin A (Alternative)Calopin (Structural Reference)
Molecular Formula



(Isomer)
Key Functionality Acetyl ester + CatecholFree Hydroxyl + CatecholLactone + Catechol
Lipophilicity (LogP) High (Membrane Permeable)ModerateModerate
Primary Liability Hydrolysis (pH > 7.0)Oxidation (Air sensitive)Oxidation
HPLC Retention Late Eluting (Hydrophobic)Early Eluting (Polar)Varies
Research Utility Intact cell assays (permeability)Enzyme binding studiesStructural benchmarking

Critical Quality Attributes (CQAs) & Causality

Effective QC requires understanding why specific parameters fail.

A. Purity & Identity[2][3]
  • Acceptance Criteria: >98% purity by HPLC-UV (254 nm).

  • Causality: The 3-methylcatechol chromophore provides strong UV absorption. Impurities are often oxidation products (quinones) which appear as broad, late-eluting peaks, or hydrolysis products (Cyclocalopin A) which elute earlier.

B. Structural Integrity (The "Double-Edge" Liability)
  • Deacetylation: The acetyl group at the O-position is labile. In basic or even neutral aqueous buffers over time, it hydrolyzes to form Cyclocalopin A.

    • QC Check: Monitor the disappearance of the acetyl singlet (~2.05 ppm) in

      
      H-NMR.
      
  • Oxidation: The catechol ring is electron-rich and prone to oxidation into an ortho-quinone, especially in solution.

    • Visual Cue: Samples transitioning from off-white powder to yellow/brown indicate quinone formation.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect deacetylation.

  • System: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Acidic pH suppresses catechol ionization).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (lactone carbonyl).

  • Self-Validation: Inject a fresh standard of Cyclocalopin A. If O-Acetylcyclocalopin A peak overlaps or shows a "fronting" shoulder matching the standard, hydrolysis has occurred.

Protocol B: Nuclear Magnetic Resonance (NMR) Verification

Objective: Confirm acetylation status and lack of oxidation.

  • Solvent:

    
     (Methanol-d4) or 
    
    
    
    . Avoid DMSO-d6 for long-term storage as it can promote oxidation.
  • Key Diagnostic Signals:

    • Acetyl Group: Sharp singlet at

      
       2.0–2.2 ppm (Integrates to 3H).
      
    • Catechol Protons: Aromatic signals

      
       6.5–7.0 ppm.
      
    • Absence of Quinone: Lack of downfield shifts in the aromatic region (>7.0 ppm).

Protocol C: Handling & Storage (The "Argon Shield")

Objective: Prevent oxidative degradation.

  • Lyophilization: Store exclusively as a dry powder.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Vial headspace must be purged with Argon or Nitrogen.

  • Solubilization:

    • Dissolve in DMSO or Ethanol immediately prior to use.

    • Critical Step: For aqueous dilutions, keep pH < 7.0. If basic pH is required for the assay, add the compound last and measure immediately.

Visualizing the QC Logic

Diagram 1: Degradation Pathways

This diagram illustrates the two primary breakdown routes: Hydrolysis (pH-driven) and Oxidation (Air-driven).

DegradationPathways O_Acetyl O-Acetylcyclocalopin A (Active Sample) CyclocalopinA Cyclocalopin A (Deacetylated Artifact) O_Acetyl->CyclocalopinA Hydrolysis (pH > 7) Loss of Acetyl group Quinone Ortho-Quinone Derivative (Oxidative Impurity) O_Acetyl->Quinone Oxidation (O2 exposure) Catechol -> Quinone CyclocalopinA->Quinone Oxidation

Caption: Degradation pathways of O-Acetylcyclocalopin A showing pH-dependent hydrolysis and oxygen-dependent oxidation.

Diagram 2: QC Decision Tree

A self-validating workflow to determine if a sample is "Assay Ready."

QCDecisionTree Start Start: Thaw Sample VisualCheck Visual Inspection: Is it Off-White? Start->VisualCheck ColorFail STOP: Oxidation Likely (Yellow/Brown) VisualCheck->ColorFail No HPLCCheck HPLC-UV Analysis (Acidic Mobile Phase) VisualCheck->HPLCCheck Yes PurityCheck Purity > 98%? HPLCCheck->PurityCheck PurityCheck->ColorFail No (Unknown Peaks) NMRCheck 1H-NMR: Acetyl Peak Present? PurityCheck->NMRCheck Yes Pass PASS: Release for Assay NMRCheck->Pass Yes (Singlet ~2.1 ppm) FailHydrolysis FAIL: Hydrolysis Detected (Recalculate or Purify) NMRCheck->FailHydrolysis No

Caption: Step-by-step QC decision tree for validating O-Acetylcyclocalopin A prior to biological screening.

References

  • Hellwig, V., et al. (2002).[2][3][4] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry.

  • Liu, D. Z., et al. (2008).[5] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[5] Zeitschrift für Naturforschung B.

  • Kikuchi, H., et al. (2001). Cyclocalopin A, a new sesquiterpene from Boletus calopus.[5] Chemical and Pharmaceutical Bulletin.

  • ChemFaces. (n.d.). O-Acetylcyclocalopin A Product Datasheet.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of O-Acetylcyclocalopin A and Related Mycotoxins

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of a Novel Compound

O-Acetylcyclocalopin A represents a specific chemical modification of the broader cyclocalopin and cyclopiazonic acid (CPA) family of mycotoxins. While literature directly investigating O-Acetylcyclocalopin A is sparse, its structural parentage provides a robust framework for predicting its biological activity and, crucially, for designing reproducible assays to characterize it. This guide leverages the extensive research on CPA, a well-known inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), to establish a "best practices" approach for researchers, scientists, and drug development professionals working with O-Acetylcyclocalopin A.[1][2] The principles and methodologies detailed herein are grounded in the established pharmacology of SERCA inhibitors and are directly applicable to this novel derivative.

The Central Hypothesis: Targeting the SERCA Pump

The indole-tetramic acid scaffold of CPA is the pharmacophore responsible for its high-affinity, reversible inhibition of SERCA pumps.[2] These P-type ATPases are critical for maintaining low cytosolic calcium levels by actively transporting Ca²⁺ ions into the sarcoplasmic or endoplasmic reticulum (SR/ER).[3] Inhibition of SERCA disrupts this process, leading to a rise in cytosolic Ca²⁺, which can trigger a cascade of downstream cellular events, from muscle contraction modulation to apoptosis.[2][3]

Given its structure, O-Acetylcyclocalopin A is presumed to function as a SERCA inhibitor. The addition of an acetyl group may alter its potency, cell permeability, or off-target effects, making a rigorous and reproducible comparison to parent compounds like CPA essential.

SERCA_Pathway cluster_er_membrane ER/SR Membrane Ca_cytosol High Cytosolic Ca²⁺ SERCA SERCA Pump Ca_cytosol->SERCA Binding & Transport ATP ATP ATP->SERCA Hydrolysis ADP ADP + Pi SERCA->ADP Ca_lumen Low Luminal Ca²⁺ O_Acetylcyclocalopin_A O-Acetylcyclocalopin A (or CPA)

Figure 1: Mechanism of SERCA Inhibition. O-Acetylcyclocalopin A is hypothesized to inhibit the SERCA pump, preventing the ATP-dependent transport of Ca²⁺ from the cytosol to the ER/SR lumen and causing a buildup of cytosolic calcium.

A Comparative Guide to Primary Assays for SERCA Inhibition

The key to reproducibility lies in selecting the right assay for the question at hand and meticulously controlling its variables. For a compound like O-Acetylcyclocalopin A, assays can be broadly categorized into biochemical (cell-free) and cell-based approaches.

Assay TypePrincipleAdvantagesDisadvantages & Reproducibility Challenges
Biochemical Assays
ATPase Activity Assay Measures the rate of ATP hydrolysis by purified SERCA. Inhibition is observed as a decrease in the production of ADP or inorganic phosphate (Pi).Direct measure of enzyme activity. High throughput potential. Allows for precise control of buffer components (Ca²⁺, ATP concentrations).Requires purified, active enzyme which can be variable between batches. Sensitive to temperature and pH fluctuations. Assay format (e.g., colorimetric, fluorescent) can introduce its own artifacts.
Calcium Uptake Assay Monitors the transport of Ca²⁺ into isolated SR/ER vesicles, often using a Ca²⁺-sensitive dye or radioisotope (⁴⁵Ca²⁺).A direct measure of the pump's transport function. Can provide insights into the coupling of ATP hydrolysis to ion transport.[4]Vesicle integrity is paramount; leaky vesicles lead to high background and poor reproducibility. ATP regenerating systems are often needed, adding complexity.
SSM-Based Electrophysiology Purified SERCA is adsorbed onto a solid-supported membrane (SSM), and ion transport is measured as an electrical current.Highly sensitive and provides real-time kinetic data on charge movement.[5]Technically demanding and requires specialized equipment. Membrane preparation and protein adsorption can be variable. Low throughput.
Cell-Based Assays
Intracellular Calcium Imaging Uses fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-4) to measure changes in cytosolic Ca²⁺ concentration in live cells upon compound addition.Provides data in a physiological context. Can be used to assess cell permeability and off-target effects on other ion channels.Indirect measure of SERCA inhibition; other channels/pumps can influence cytosolic Ca²⁺. Dye loading, leakage, and compartmentalization can vary. Cell health and passage number are critical variables.
ER-Targeted Ca²⁺ Sensors Utilizes genetically encoded Ca²⁺ sensors (e.g., R-CEPIA1er) that are specifically localized to the ER lumen.[6]Directly measures the depletion of ER Ca²⁺ stores, a specific consequence of SERCA inhibition.[6] Less prone to artifacts from cytosolic Ca²⁺ fluxes.[6]Requires genetically modified cell lines. Sensor expression levels can vary, affecting signal-to-noise ratio.

Expert Insight: For initial characterization of O-Acetylcyclocalopin A, a coupled approach is recommended for maximum confidence. Start with a robust biochemical ATPase activity assay to confirm direct enzyme inhibition and determine potency (IC₅₀). Concurrently, use a cell-based assay with an ER-targeted Ca²⁺ sensor to verify that the compound is cell-permeable and engages its target in a physiological setting. This dual validation provides a self-validating system, a cornerstone of trustworthy research.

Standard Operating Protocols for Enhanced Reproducibility

Adherence to detailed, validated protocols is non-negotiable for reproducible data. Below are step-by-step methodologies for the recommended primary assays.

Protocol 1: NADH-Coupled Spectrophotometric ATPase Activity Assay

This assay is a classic, reliable method for measuring SERCA ATPase activity. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle: SERCA (ATPase) → ADP + Pi ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA. Causality: The buffer system maintains physiological pH and ionic strength. EGTA is a calcium chelator used to set the free Ca²⁺ concentration precisely.

    • Enzyme Mix: In assay buffer, add 2 mM PEP, 0.2 mM NADH, 10 U/mL Pyruvate Kinase, 14 U/mL Lactate Dehydrogenase. Keep on ice.

    • SERCA Preparation: Use commercially available purified rabbit skeletal SR vesicles or a purified SERCA preparation. Dilute to a working concentration (e.g., 20 µg/mL) in Assay Buffer. Trustworthiness: Use a consistent lot of SERCA and characterize its specific activity before starting a screening campaign.

    • Calcium Solution: Prepare a CaCl₂ stock solution to add to the assay buffer to achieve the desired free Ca²⁺ concentration (typically in the low micromolar range for maximal activity), calculated using software like MaxChelator.

    • Test Compound: Prepare a 100x stock of O-Acetylcyclocalopin A in DMSO. Serially dilute in DMSO for the dose-response curve.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 180 µL of the Enzyme Mix.

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of the SERCA preparation to initiate the reaction. Note: Some protocols pre-incubate the enzyme with the inhibitor.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Mix, SERCA, & Compound Dilutions Plate Add Enzyme Mix to 96-well plate Reagents->Plate Add_Cmpd Add 2µL Compound (or DMSO) Plate->Add_Cmpd Add_SERCA Add 10µL SERCA to start reaction Add_Cmpd->Add_SERCA Read Read Absorbance @ 340nm (37°C, kinetic mode) Add_SERCA->Read Calc_Rate Calculate Reaction Rate (Slope) Read->Calc_Rate Normalize Normalize to Control Calc_Rate->Normalize IC50 Plot Dose-Response Curve & Calculate IC₅₀ Normalize->IC50

Figure 2: Workflow for the NADH-coupled ATPase activity assay.

Protocol 2: Cell-Based Assay Using ER-Targeted Ca²⁺ Sensor R-CEPIA1er

This protocol measures SERCA activity by monitoring the refilling of ER Ca²⁺ stores after controlled depletion.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media. Trustworthiness: Maintain a strict cell culture regimen, using cells within a low passage number range to ensure consistent physiological responses.

    • Transfect cells with a plasmid encoding an ER-targeted Ca²⁺ sensor (e.g., R-CEPIA1er) using a standard transfection reagent. Allow 24-48 hours for expression.

  • Assay Preparation:

    • Plate the transfected cells in a 96-well black, clear-bottom plate.

    • Wash cells with a physiological salt solution (PSS) containing Ca²⁺ (e.g., 2 mM).

    • Prepare a Ca²⁺-free PSS containing 1 mM EGTA.

    • Prepare a "depletion" solution: Ca²⁺-free PSS containing an ionophore (e.g., 5 µM ionomycin) and a reversible SERCA inhibitor like CPA (10 µM) to fully and uniformly deplete ER stores.

    • Prepare "refilling" solutions: PSS containing 2 mM Ca²⁺ and serial dilutions of O-Acetylcyclocalopin A (or DMSO control).

  • Assay Procedure (Fluorescence Plate Reader or Microscope):

    • Measure the baseline fluorescence of the R-CEPIA1er sensor in cells bathed in normal PSS.

    • Perfuse the cells with the "depletion" solution. Monitor the fluorescence decrease as Ca²⁺ leaves the ER.

    • Once a stable, low fluorescence signal is achieved (indicating depleted stores), wash out the depletion solution and perfuse with the "refilling" solutions containing the test compound.

    • Monitor the rate of fluorescence increase as SERCA pumps Ca²⁺ back into the ER.

  • Data Analysis:

    • Calculate the initial rate of ER Ca²⁺ refilling (slope of the fluorescence increase).

    • Normalize the refilling rates to the DMSO control.

    • Plot the percent inhibition of refilling against the log of the compound concentration to determine the IC₅₀ in a cellular context.

Addressing Secondary Assays and Potential Confounders

While direct SERCA inhibition is the primary hypothesis, comprehensive characterization requires ruling out other effects.

  • Cytotoxicity Assays (e.g., MTT, LDH): It is crucial to determine if the observed cellular effects are due to specific SERCA inhibition or general toxicity. Run cytotoxicity assays in parallel with cell-based functional assays. The concentration of O-Acetylcyclocalopin A used should be well below its cytotoxic threshold (e.g., >10-fold separation between functional IC₅₀ and cytotoxic CC₅₀). Studies on CPA have shown that cytotoxicity increases with dose and time.[7]

  • Plasma Membrane Ca²⁺ Channel Activity: A rise in cytosolic Ca²⁺ can also be caused by influx through plasma membrane channels. This can be tested using Ca²⁺-free external media or by co-application with known channel blockers to ensure the observed signal is from internal store depletion.

Conclusion: A Framework for Trustworthy Data

The study of novel compounds like O-Acetylcyclocalopin A demands a rigorous, multi-faceted approach to ensure the reproducibility and validity of biological data. By leveraging the established knowledge of its parent compound, cyclopiazonic acid, we can design a logical and self-validating experimental plan. Combining direct biochemical assays on the purified SERCA enzyme with carefully controlled cell-based assays that measure target engagement in a physiological context is the most robust strategy. Meticulous attention to protocol details, awareness of potential confounders, and transparent data analysis will provide the authoritative grounding necessary for advancing our understanding of this new chemical entity.

References

  • Frontiers in Physiology. (2021). Cyclopiazonic Acid-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice. Available at: [Link]

  • Wikipedia. Cyclopiazonic acid. Available at: [Link]

  • MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available at: [Link]

  • FEBS Letters. (2004). Cyclopiazonic acid reduces the coupling factor of the Ca2+-ATPase acting on Ca2+ binding. Available at: [Link]

  • IPQpubs. (2010). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Available at: [Link]

  • Frontiers in Physiology. (2018). Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA). Available at: [Link]

  • ResearchGate. Representative SERCA inhibition assay with 2. Symbols indicate measured.... Available at: [Link]

  • PubMed Central. (2012). Enantioselective Synthesis of (−)-Acetylapoaranotin. Available at: [Link]

  • PubMed. (2006). Biological activity of acetylated phenolic compounds. Available at: [Link]

  • bioRxiv. (2023). FRET assay for live-cell high-throughput screening of the cardiac SERCA pump yields multiple classes of small-molecule allosteri. Available at: [Link]

  • PubMed Central. (2022). Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. Available at: [Link]

  • PubMed Central. (2017). Novel approach for quantification of endoplasmic reticulum Ca2+ transport. Available at: [Link]

  • SciSpace. (1998). The Use of Biological Assays to Evaluate Botanicals. Available at: [Link]

  • ResearchGate. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. Available at: [Link]

  • ResearchGate. (2025). Biological Activity of Acetylated Phenolic Compounds | Request PDF. Available at: [Link]

  • PubMed Central. (2020). SERCA overexpression reduces reperfusion-mediated cardiac microvascular damage through inhibition of the calcium/MCU/mPTP/necroptosis signaling pathways. Available at: [Link]

  • ACS Publications. (2009). Cyclopiazonic Acid Biosynthesis in Aspergillus sp.: Characterization of a Reductase-like R Domain in Cyclopiazonate Synthetase That Forms and Releases cyclo-Acetoacetyl-l-tryptophan*. Available at: [Link]

  • MDPI. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Available at: [Link]

  • Docta Complutense. (2018). Homogeneous immunoassay for cyclopiazonic acid based upon mimotopes and upconversion-resonance energy transfer. Available at: [Link]

  • Taylor & Francis Online. (2018). Full article: Novel phenolic inhibitors of the sarco/endoplasmic reticulum calcium ATPase: identification and characterization by quantitative structure–activity relationship modeling and virtual screening. Available at: [Link]

  • MDPI. (2019). Linking Biochemical and Structural States of SERCA: Achievements, Challenges, and New Opportunities. Available at: [Link]

  • ACS Publications. (2022). Coexposure of Cyclopiazonic Acid with Aflatoxin B1 Involved in Disrupting Amino Acid Metabolism and Redox Homeostasis Causing Synergistic Toxic Effects in Hepatocyte Spheroids. Available at: [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. Available at: [Link]

  • PubMed. (2014). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. Available at: [Link]

  • National Institutes of Health. (1993). Cyclopiazonic acid, an inhibitor of Ca(2+)-ATPase in sarcoplasmic reticulum, increases excitability in ileal smooth muscle. Available at: [Link]

  • PubMed Central. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available at: [Link]

  • Patsnap Synapse. (2024). What are SERCA inhibitors and how do they work?. Available at: [Link]

  • National Center for Advancing Translational Sciences. Bioassays - NCATS Toolkit. Available at: [Link]

Sources

Safety Operating Guide

O-Acetylcyclocalopin A proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

O-Acetylcyclocalopin A: Advanced Disposal & Handling Protocol

Executive Summary & Risk Classification

O-Acetylcyclocalopin A is a bioactive cyclic peptide derivative, typically isolated from Penicillium species.[1] While a specific EPA waste code (RCRA) does not exist for this niche metabolite, its structural class (cyclic depsipeptide) and biological profile (protease inhibition/cytotoxicity) mandate that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

The Core Directive: Do not treat this as standard organic waste. Due to its potential bioaccumulation and stability against enzymatic degradation, high-temperature incineration is the only acceptable disposal method.

Property Classification Operational Implication
Waste Class Cytotoxic / Genotoxic (Presumed)Must be segregated from general chemical waste.[2]
Physical State Solid (Lyophilized) or Solution (DMSO)Liquid and solid waste streams must be separated.[2][1]
Reactivity Stable Peptide BondResistant to mild hydrolysis; requires aggressive deactivation.[2][1]
Disposal Code Non-Regulated (NR) but treat as P-List equivalent Label as "Toxic, Bioactive Peptide Waste."[2]

Waste Segregation & Containment Strategy

Effective disposal begins at the bench.[1] You must segregate waste streams immediately to prevent cross-contamination and ensure compliance with incineration protocols.[1]

A. Solid Waste (Vials, Tips, Gloves)[2]
  • Primary Containment: All solid materials in direct contact with the compound (e.g., empty vials, pipette tips, weighing boats) must be placed in a rigid, sealable container (e.g., a wide-mouth HDPE jar) labeled "Cytotoxic Solids."

  • Secondary Containment: This jar is then placed inside a yellow or purple biohazard/cytotoxic waste bag (depending on institutional color codes).

  • Sharps: Needles used for reconstitution must go into a dedicated cytotoxic sharps bin (often purple-lidded), never general sharps.

B. Liquid Waste (Stock Solutions, Media)[2]
  • Solvent Compatibility: O-Acetylcyclocalopin A is often dissolved in DMSO or Methanol.[1] Ensure the waste container is compatible with these solvents (HDPE or Glass).[1]

  • Segregation: Do NOT mix with oxidizing agents (e.g., Peroxides, Nitric Acid).[1] The reaction with DMSO can be violent.[1]

  • Labeling: The tag must explicitly state: "Contains O-Acetylcyclocalopin A (Cyclic Peptide) in [Solvent Name]. Toxic. For Incineration Only."

Deactivation & Spill Response Protocol

Unlike simple salts, cyclic peptides are robust.[1] Simple alcohol wipes will spread the contaminant, not destroy it.[1] You must break the peptide bonds.[1]

The Deactivation Solution (Freshly Prepared)
  • Sodium Hypochlorite (Bleach): 10% final concentration.[1]

  • Sodium Hydroxide (NaOH): 1 N (adds alkalinity to accelerate hydrolysis).[1]

  • Contact Time: Minimum 30 minutes.

Spill Workflow (Graphviz Visualization)

SpillResponse Start Spill Detected Assess Assess Volume & State (Liquid vs. Solid) Start->Assess PPE Don PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/Respirator Assess->PPE SolidSpill Solid (Powder) PPE->SolidSpill LiquidSpill Liquid (Solution) PPE->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Minimize Aerosol Cover Cover with Absorbent Pads (Do not wipe yet) LiquidSpill->Cover ApplyDeact Apply Deactivation Soln (10% Bleach + 1N NaOH) Wait 30 Mins Cover->ApplyDeact Collect Collect Debris into Rigid Hazardous Waste Container ApplyDeact->Collect Sweep->Collect FinalClean Final Wash: Water then Ethanol Collect->FinalClean Report File Incident Report & Request Pickup FinalClean->Report

Figure 1: Operational workflow for managing spills of bioactive cyclic peptides. Note the specific requirement for chemical deactivation prior to mechanical removal for liquids.

Final Disposal Pathways

The ultimate destination for O-Acetylcyclocalopin A is thermal destruction .[1] Landfilling is strictly prohibited due to the risk of leaching into groundwater and affecting soil microbiota.[1]

Disposal Decision Matrix

DisposalMatrix Input O-Acetylcyclocalopin A Waste Type Waste Type? Input->Type Liquid Liquid (Stock/Media) Type->Liquid Solid Solid (Vials/PPE) Type->Solid Trace Trace/Wash Buffer (<0.1%) Type->Trace Segregation Segregate into Compatible Solvents Liquid->Segregation Container Rigid Container (Yellow/Purple Label) Solid->Container Destruction High-Temp Incineration (>800°C) Trace->Destruction Preferred Drain Drain Disposal Trace->Drain PROHIBITED Segregation->Destruction Primary Path Container->Destruction

Figure 2: Chain of custody for waste streams. Note that drain disposal is explicitly prohibited regardless of concentration.

Regulatory & Compliance Framework

While O-Acetylcyclocalopin A is not explicitly listed in 40 CFR 261.33 (P or U lists), the "Generator Knowledge" clause (40 CFR 262.11) places the burden of classification on the researcher.[1]

  • RCRA Status: Classify as "Toxic" (D003 equivalent behavior) if testing shows cytotoxicity, or simply manage as Non-RCRA Regulated Hazardous Waste that is voluntarily incinerated.[1]

  • Labeling Requirements:

    • Chemical Name: Full name (no abbreviations).

    • Hazards: "Toxic," "Cytotoxic."[1]

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 12 months or until the container is full, whichever comes first.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Cyclocalopin.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling O-Acetylcyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety Guide | Classification: High-Potency Bioactive Compound (HPBC)

Executive Summary

O-Acetylcyclocalopin A is a diterpene fungal metabolite, typically isolated from Penicillium species. While specific toxicological data (LD50) may be limited for this derivative, its structural class (cyclocalopins) is investigated for cytotoxicity and antimicrobial activity .

CRITICAL SAFETY PREMISE: In the absence of a complete toxicological dossier, this compound must be handled as a Potent Bioactive Compound (PBAC) . Users must assume it is a sensitizer, irritant, and potential cytotoxin. The primary risks are inhalation of dry powder during weighing and transdermal absorption when solvated in DMSO.

Part 1: The Hazard Profile (Risk Assessment)

To ensure safety, we apply the Precautionary Principle . We do not wait for toxicity data; we engineer controls to prevent exposure.

Hazard CategoryRisk DescriptionCritical Control Point
Physical State Fine crystalline powder. High potential for static charge buildup, leading to aerosolization.Weighing: Use anti-static gun; work inside a fume hood or BSC.
Biological Activity Likely Cytotoxic/Antimicrobial.[1][2] Targets cellular machinery; potential for cumulative toxicity.Containment: Zero-skin-contact policy.
Solvent Vector Soluble in DMSO.[3] DANGER: DMSO increases skin permeability, carrying the toxin directly into the bloodstream.Glove Selection: Standard Nitrile is INSUFFICIENT for prolonged DMSO contact.[3]

Part 2: PPE Matrix & Engineering Controls

This matrix differentiates between handling the dry solid (inhalation risk) and the liquid solution (absorption risk).

Engineering Controls (Primary Barrier)
  • Solid Handling: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Solution Handling: Fume Hood (to contain solvent vapors).

  • Surface Protection: Absorbent bench liners (plastic-backed) to capture micro-spills.

Personal Protective Equipment (Secondary Barrier)
PPE ComponentTask A: Dry Powder Handling (Weighing/Stock Prep)Task B: Assay/Solution Handling (Dilution/Pipetting)
Respiratory Mandatory: N95 or P100 Respirator (if outside hood). Preferred: Work strictly inside hood (no respirator needed if sash is proper).Surgical mask (to protect samples) or N95 if generating aerosols.
Hand Protection Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil)Chemical Specific: If using DMSO: Laminate/Silver Shield gloves are required for direct handling, or Double Nitrile with immediate change upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety Glasses with side shields.
Body Protection Lab coat (buttoned to neck) + Tyvek Sleeve Covers (to seal glove gap).Standard Lab Coat.

Expert Insight: "The most common failure point in handling hydrophobic metabolites like O-Acetylcyclocalopin A is the 'wrist gap'—the skin exposed between the glove cuff and lab coat. Tyvek sleeves are a non-negotiable requirement during stock preparation."

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Weighing & Solubilization (High Risk)

Objective: Create a Master Stock Solution (e.g., 10 mM in DMSO) without generating dust.

  • Preparation:

    • Place an analytical balance inside the fume hood. If the balance is external, use a pre-tared vial method (do not transfer powder on an open spatula outside the hood).

    • Lay down a plastic-backed absorbent pad (e.g., Benchkote).

  • Static Control:

    • Use an anti-static gun on the vial and spatula. Diterpenes are often "fly-away" powders.

  • Weighing:

    • Transfer the specific mass of O-Acetylcyclocalopin A into a glass amber vial (protect from light).

    • Technique: Do not tap the spatula on the vial rim; this creates aerosols.

  • Solvation (The "DMSO Rule"):

    • Add DMSO strictly within the hood.

    • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Safety Check: Inspect the cap liner. DMSO can dissolve certain glues in cap liners, leading to leakage. Use PTFE-lined caps.

Phase 2: Dilution & Assay

Objective: Dilute Master Stock for biological assays.

  • Serial Dilution:

    • Perform all dilutions in a deep-well plate or microcentrifuge tubes to minimize splash risk.

  • Waste Management:

    • Tips touching the compound must be ejected into a solid waste container inside the hood , not the open benchtop bin.

Part 4: Decontamination & Disposal

Spill Management
  • Minor Spill (<1 mL):

    • Cover with absorbent pad.

    • Apply 10% Bleach (Sodium Hypochlorite) . Allow 15 minutes contact time (oxidation helps degrade the diterpene structure).

    • Wipe up with soap and water (to remove bleach residue).

  • Major Spill: Evacuate area, alert Safety Officer.

Disposal[4][5][6][7]
  • Liquids: Segregate into "Cytotoxic/Chemotherapeutic Chemical Waste" (Blue bin or equivalent). Do not mix with general organic solvents if your facility incinerates cytotoxic waste separately.

  • Solids: Vials and tips go to High-Temp Incineration waste.

Part 5: Visualizing the Safety Lifecycle

The following diagram illustrates the decision logic for handling O-Acetylcyclocalopin A, emphasizing the critical "DMSO Checkpoint."

G Start Start: O-Acetylcyclocalopin A Handling RiskAssess Risk Assessment: Assume Cytotoxic & Irritant Start->RiskAssess Weighing Weighing (Solid) REQ: Fume Hood + Anti-Static RiskAssess->Weighing SolventChoice Solvent Selection Weighing->SolventChoice DMSO_Path Solvent: DMSO SolventChoice->DMSO_Path High Permeability Risk Ethanol_Path Solvent: Ethanol/Methanol SolventChoice->Ethanol_Path Std Permeability Risk PPE_DMSO CRITICAL PPE: Laminate Gloves or Double Nitrile (Change <5min) DMSO_Path->PPE_DMSO Assay Biological Assay (Diluted Compound) PPE_DMSO->Assay PPE_Std Standard PPE: Nitrile Gloves Ethanol_Path->PPE_Std PPE_Std->Assay Disposal Disposal: High-Temp Incineration Assay->Disposal

Figure 1: Operational workflow for O-Acetylcyclocalopin A, highlighting the escalated PPE requirements when using DMSO as a solvent.

References

  • National Institutes of Health (NIH). (2023). Safe Handling of Cytotoxics: Guideline Recommendations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • MDPI. (2023). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Acetylcyclocalopin A
Reactant of Route 2
O-Acetylcyclocalopin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.